molecular formula C10H12BrNO2 B593851 4-Bromo-N-ethyl-2-methoxybenzamide CAS No. 1245563-19-2

4-Bromo-N-ethyl-2-methoxybenzamide

Cat. No.: B593851
CAS No.: 1245563-19-2
M. Wt: 258.115
InChI Key: DXGNTNGOHSQCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2) is a high-purity organic building block designed for advanced chemical synthesis and research applications . This substituted benzamide features a bromine atom at the 4-position and a methoxy group at the 2-position of the benzene ring, along with an N-ethyl amide side chain, creating a multifunctional scaffold for drug discovery and materials science . The bromine substituent is particularly valuable as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds to create more complex structures . The methoxy group can act as an electron-donating group and influence the electronic properties of the aromatic ring, while also offering potential as a hydrogen bond acceptor . As a key intermediate, this compound is instrumental in Structure-Activity Relationship (SAR) studies, allowing researchers to systematically explore how modifications to the benzamide core affect biological activity and other properties . It is supplied for laboratory research purposes. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

4-bromo-N-ethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-12-10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGNTNGOHSQCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681840
Record name 4-Bromo-N-ethyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-19-2
Record name 4-Bromo-N-ethyl-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-ethyl-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Sourcing 4-Bromo-N-ethyl-2-methoxybenzamide for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Key Building Block

In the landscape of modern drug discovery and materials science, the precise assembly of molecular scaffolds is paramount. 4-Bromo-N-ethyl-2-methoxybenzamide (CAS No. 1245563-19-2) has emerged as a versatile and high-purity organic building block essential for advanced chemical synthesis.[1] Its structure, featuring a substituted benzamide core with a bromine atom at the 4-position and a methoxy group at the 2-position, offers a multifunctional platform for synthetic innovation.[1]

For researchers, the true value of this compound lies in its reactive potential. The bromine substituent serves as a critical "reactive handle" for metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[1] This functionality is instrumental in forming new carbon-carbon bonds, enabling the systematic construction of complex molecular architectures required for Structure-Activity Relationship (SAR) studies.[1] The methoxy group, acting as an electron-donating entity, further influences the electronic properties of the aromatic ring, providing another lever for molecular tuning.[1]

Given its role as a foundational intermediate, the quality and reliability of the commercially supplied 4-Bromo-N-ethyl-2-methoxybenzamide are not trivial details; they are critical variables that can dictate the success or failure of a research campaign. This guide provides a framework for researchers, chemists, and procurement specialists to navigate the supplier landscape, establish robust quality criteria, and implement a rigorous qualification process for this essential compound.

Chapter 1: The Commercial Supplier Landscape

4-Bromo-N-ethyl-2-methoxybenzamide is a specialty chemical typically available through chemical catalog companies and specialized providers of building blocks for the life sciences. The market consists of both large distributors who aggregate products from various manufacturers and smaller, more focused synthesis labs. When selecting a supplier, researchers must consider factors beyond price, including purity guarantees, available batch sizes, and the quality of accompanying documentation.

Below is a comparative summary of representative commercial suppliers.

SupplierProduct IdentifierReported PurityKey Characteristics
Sigma-Aldrich (Combi-Blocks) CAS: 1245563-19-295%A major global distributor offering a wide range of research chemicals with established supply chains.[2]
Benchchem CAS: 1245563-19-2High-purityPositions the compound specifically as a building block for drug discovery and materials science.[1]

Note: Availability and specifications are subject to change. Researchers should always verify details directly with the supplier.

Chapter 2: Critical Quality Attributes for Synthetic Intermediates

The integrity of your research is directly linked to the quality of your starting materials. For a reactive intermediate like 4-Bromo-N-ethyl-2-methoxybenzamide, several quality attributes are non-negotiable.

2.1 Purity and Impurity Profile A high degree of chemical purity is essential. The presence of residual starting materials, side-reaction products, or catalyst residues can have significant downstream consequences:

  • Reaction Inhibition: Impurities can poison sensitive catalysts used in cross-coupling reactions, leading to low yields or complete reaction failure.

  • Reproducibility Issues: Variation in the impurity profile from batch to batch can lead to inconsistent reaction outcomes, hindering the reproducibility of key synthetic steps.

2.2 Identity Confirmation and Documentation Verifying the chemical identity and structure of the supplied material is a foundational step. Every shipment should be accompanied by robust documentation:

  • Certificate of Analysis (CofA): A detailed CofA is a mark of a trustworthy supplier. It should clearly state the compound name, CAS number, lot number, and the results of quality control testing. Key analytical data, such as purity determined by HPLC or GC, and confirmation of structure by ¹H NMR or Mass Spectrometry, should be included.

  • Safety Data Sheet (SDS): A comprehensive SDS is required for safe handling and storage. It provides critical information on hazards, protective measures, and emergency procedures.[3][4][5][6]

Chapter 3: A Protocol for Rigorous Supplier Qualification

To ensure scientific integrity and mitigate project risks, a systematic supplier qualification process is essential. This self-validating workflow ensures that the materials integrated into your research meet the highest standards of quality and consistency.

Step 1: Paper-Based Audit & Documentation Review Before placing an order, conduct a thorough review of the supplier's technical documentation. Request a representative CofA for the specific compound. Scrutinize this document for completeness, clarity, and the use of appropriate analytical techniques for identity and purity assessment.

Step 2: Initial Sample Procurement Purchase the smallest available quantity of 4-Bromo-N-ethyl-2-methoxybenzamide for in-house evaluation. This initial investment is a critical risk-mitigation step before committing to larger quantities for a research campaign.

Step 3: In-House Analytical Verification The core of the qualification process is to independently verify the supplier's claims. Perform in-house analytical testing on the procured sample.

  • Identity Confirmation: Run a ¹H NMR spectrum and compare it against the expected chemical shifts and splitting patterns for the structure.

  • Purity Assessment: Use HPLC to confirm the purity stated on the CofA. This also provides a baseline chromatogram for future batch comparisons.

  • Cross-Reference: Ensure the analytical results are consistent with the data provided on the supplier's CofA. Any significant discrepancies are grounds for disqualification.

Step 4: Supplier Approval & Batch-to-Batch Monitoring If the material successfully passes in-house verification, the supplier can be formally approved for use in your projects. For ongoing work, it is prudent to perform an identity check (e.g., ¹H NMR) on each new batch received to ensure consistent quality over time.

Below is a diagram illustrating this mandatory workflow for ensuring chemical quality and supplier reliability.

SupplierQualification cluster_workflow Supplier Qualification Workflow A Step 1: Documentation Review (Request & Analyze CofA) B Step 2: Procure R&D Sample A->B CofA Meets Specs C Step 3: In-House Verification (NMR, HPLC) B->C Sample Received D Step 4: Approve Supplier & Monitor Future Batches C->D Data Matches CofA

Caption: A four-step workflow for qualifying commercial chemical suppliers.

Chapter 4: Safe Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. While a specific SDS for 4-Bromo-N-ethyl-2-methoxybenzamide should always be consulted, general guidelines based on related benzamide compounds apply.

  • Handling: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory to prevent skin and eye contact.[4][5] Avoid the creation of dust and aerosols during handling.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[5] It should be kept away from incompatible materials, particularly strong oxidizing agents.[5]

  • First Aid: In case of accidental contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air.[6]

Conclusion

4-Bromo-N-ethyl-2-methoxybenzamide is a valuable synthetic intermediate whose utility in research is directly dependent on its quality. For scientists and drug development professionals, the selection of a commercial supplier cannot be an afterthought. By implementing a rigorous, evidence-based qualification protocol centered on documentation review and independent analytical verification, researchers can build a foundation of chemical integrity. This diligence ensures the reproducibility of synthetic procedures and the reliability of downstream biological data, ultimately accelerating the pace of discovery.

References

  • BuyersGuideChem. N,N-Dimethyl 4-bromo-3-methoxybenzamide | C10H12BrNO2. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81897, N-ethyl-4-methoxybenzamide. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74889395, 4-Bromo-N,N-diethyl-2-methoxybenzamide. PubChem. Available from: [Link]

  • Al-Saad, Z. A. A., et al. "Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study." PLOS ONE, vol. 18, no. 2, 2023, p. e0275914. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3023712, 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. PubChem. Available from: [Link]

  • Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. ResearchGate. Available from: [Link]

  • ResearchGate. 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine | Request PDF. Available from: [Link]

  • ChemBK. 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. Available from: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-N-ethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Context

The Substrate: Structural Logic

The transformation of 4-Bromo-N-ethyl-2-methoxybenzamide (Substrate 1 ) into biaryl derivatives is a pivotal step in the synthesis of dopamine


/

antagonists (e.g., substituted benzamides similar to remoxipride or amisulpride).

To design a robust protocol, we must analyze the electronic and steric environment of the electrophile:

  • Electrophilic Site (C4-Br): The bromine atom is located para to the amide moiety and meta to the methoxy group.

    • Electronic Activation: The amide group (

      
      ) is a moderate electron-withdrawing group (EWG). Its para positioning activates the C-Br bond towards oxidative addition by the Palladium(0) species, making this substrate more reactive than unactivated aryl bromides (e.g., bromobenzene).
      
    • Electronic Deactivation (Minor): The methoxy group (

      
      ) at the meta position exerts a weak inductive deactivation, but because it is not ortho or para to the bromine, its strong resonance electron-donating capability does not significantly hamper the oxidative addition at C4.
      
  • Chemo-Compatibility (The Amide N-H): The secondary amide proton (

    
    ) presents a potential site for side reactions. Strong bases (e.g., 
    
    
    
    ,
    
    
    ) must be avoided to prevent deprotonation, which could lead to catalyst poisoning or N-arylation side products. Mild carbonate or phosphate bases are required.
The Reaction Pathway

The reaction follows the catalytic cycle: Oxidative Addition of the aryl bromide to Pd(0), Transmetallation with the activated boronate, and Reductive Elimination to release the biaryl product.[1]

SuzukiCycle cluster_0 Pre-Catalyst Activation PreCat Pd(II) Precatalyst (e.g., Pd(dppf)Cl2) Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (Excess Ligand/Base) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Ar-Br (Substrate) Complex1 Pd(II)-Aryl Complex (Ar-Pd(II)-Br) OxAdd->Complex1 BaseStep Base Activation (OH- replaces X-) Complex1->BaseStep + Base (CO3 2-) TransMet Transmetallation (Boronate Attack) BaseStep->TransMet + Ar'-B(OH)2 Complex2 Diaryl-Pd(II) Complex (Ar-Pd(II)-Ar') TransMet->Complex2 RedElim Reductive Elimination (C-C Bond Formation) Complex2->RedElim Product Biaryl Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Figure 1: Catalytic cycle adapted for 4-Bromo-N-ethyl-2-methoxybenzamide. Note the crucial base activation step required to facilitate transmetallation.

Methodology & Protocol Design

Screening Strategy (Critical Process Parameters)

For this specific benzamide scaffold, solvent polarity and base strength are the primary variables. The amide functionality increases solubility in polar aprotic solvents but requires careful water management to prevent hydrolysis (though rare under standard Suzuki conditions).

Table 1: Recommended Optimization Matrix

ParameterCondition A (Standard)Condition B (Challenging Boronic Acids)Condition C (Green/Scale-up)
Catalyst

(3-5 mol%)

+ XPhos (2 mol%)

+

Base

(2.0 equiv)

(3.0 equiv)

(2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)Ethanol / Water (1:1)
Temp 80 - 90 °C100 - 110 °C70 °C
Time 4 - 12 Hours2 - 6 Hours6 - 16 Hours

Selection Rationale:

  • Condition A is the "Golden Protocol."

    
     is extremely robust, air-stable, and effective for aryl bromides. Dioxane/Water solubilizes both the organic amide and the inorganic base.
    
  • Condition B uses a bulky, electron-rich phosphine (XPhos) if the boronic acid is sterically hindered (e.g., ortho-substituted).

Detailed Protocol (Condition A)

Objective: Synthesis of 4-(4-fluorophenyl)-N-ethyl-2-methoxybenzamide (Example coupling).

Reagents:
  • Substrate: 4-Bromo-N-ethyl-2-methoxybenzamide (1.0 equiv, 1.0 mmol, 258 mg)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol, 168 mg)

  • Catalyst:

    
     (0.05 equiv, 50 µmol, 41 mg)
    
  • Base:

    
     (2.0 equiv, 2.0 mmol, 276 mg)
    
  • Solvent: 1,4-Dioxane (8 mL) and Distilled Water (2 mL)

Step-by-Step Procedure:
  • Degassing (Crucial Step):

    • Combine 1,4-dioxane and water in a separate flask.

    • Sparge with nitrogen or argon gas for 15 minutes. Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of boronic acids.

  • Reaction Setup:

    • To a clean, dry reaction vial (equipped with a stir bar), add the Substrate , Boronic Acid , and Base .

    • Note: If using the XPhos precatalyst (Condition B), add it here. If using

      
      , it is air-stable and can be weighed on the bench, but adding it last under inert flow is best practice.
      
    • Add the Catalyst .

  • Solvent Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with

      
       (3 cycles).
      
    • Syringe in the degassed Dioxane/Water mixture.

  • Reaction:

    • Heat the block/oil bath to 90°C .

    • Stir vigorously (800+ rpm). The reaction is biphasic; mass transfer is critical.

    • Monitor by HPLC or TLC at 2 hours. The amide starting material is distinctively polar.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite (diatomaceous earth) to remove Palladium black. Rinse with Ethyl Acetate (EtOAc).[3]

    • Transfer filtrate to a separatory funnel. Add water (10 mL) and brine (10 mL).

    • Extract with EtOAc (3 x 15 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The product contains an amide (polar) and biaryl (non-polar) character.

    • Flash Chromatography: Silica Gel. Gradient 10%

      
       40% EtOAc in Hexanes.
      
    • Self-Validation: The product should elute after non-polar impurities (homocoupled boronic acid) but before Pd-ligand oxides.

Experimental Workflow Visualization

Workflow Setup 1. Setup Weigh Solids (Substrate, Boronic Acid, Base) Inert 2. Inert Atmosphere Evacuate/Backfill N2 Add Degassed Solvent Setup->Inert CatAdd 3. Catalyst Addition Pd(dppf)Cl2 (Under N2 flow) Inert->CatAdd Reaction 4. Reaction 90°C, 4-12h Vigorous Stirring CatAdd->Reaction Monitor 5. QC Check TLC/HPLC (Disappearance of SM) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Workup Celite Filter -> Extraction (EtOAc/Water) Monitor->Workup Complete Purify 7. Purification Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of biaryl benzamides.

Troubleshooting & Self-Validation

A "Self-Validating" protocol implies that the user can detect failure modes during the process.

ObservationDiagnosisCorrective Action
Black precipitate forms immediately Rapid catalyst decomposition ("Pd Black").Oxygen was not removed efficiently. Degas solvents longer; ensure

atmosphere is tight.
No reaction (SM remains) Catalyst inactive or oxidative addition failed.Switch to Condition B (XPhos or SPhos ligands) to boost oxidative addition. Ensure temp is >80°C.
Homocoupling of Boronic Acid Oxidative coupling of nucleophile.[4][5]Too much

present or Boronic acid added too fast. Add Boronic acid slowly or increase its equivalents (1.5 eq).
Product stuck on Silica Amide is too polar.Add 1-5% Methanol to the eluent or use DCM/MeOH gradients.
Analytical Validation (Expected Data)
  • 1H NMR: Look for the disappearance of the aromatic signals associated with the starting material (specifically the protons ortho to the Br). The N-Ethyl signals (quartet ~3.4 ppm, triplet ~1.2 ppm) should remain but may shift slightly. The O-Methoxy singlet (~3.9 ppm) is a diagnostic handle.

  • MS (ESI): The product should show

    
    . Note that the bromine isotopic pattern (1:1 doublet) will disappear, replaced by the specific pattern of the new aryl group.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4][6][7][8] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

exploring the reactivity of the bromine atom in 4-Bromo-N-ethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of 4-Bromo-N-ethyl-2-methoxybenzamide

Abstract

This guide details the reactivity profile and functionalization protocols for 4-Bromo-N-ethyl-2-methoxybenzamide , a critical scaffold in the synthesis of "orthopramide" class antipsychotics and antiemetics (structurally related to substituted benzamides like sulpiride and metoclopramide). The presence of the C4-bromine atom, positioned para to the amide and meta to the methoxy group, offers a versatile handle for palladium-catalyzed cross-couplings and lithium-halogen exchange. This document provides optimized protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and controlled lithiation, addressing specific challenges such as the acidic amide proton and the electronic influence of the ortho-methoxy group.

Structural & Electronic Analysis

To successfully manipulate this molecule, one must understand the competing electronic effects and steric environment.

The "Orthopramide" Core

The 2-methoxybenzamide motif is "privileged" in medicinal chemistry.

  • Conformational Lock: The ortho-methoxy oxygen acts as a hydrogen bond acceptor for the amide N-H proton. This forms a pseudo-six-membered ring (S(6) motif), locking the molecule into a planar conformation essential for D2/D3 receptor binding.

  • Implication for Synthesis: Reactions requiring high temperatures or basic conditions must preserve this methoxy group. Demethylation (to the phenol) is a potential side reaction under strongly Lewis acidic conditions (e.g., BBr3), which should be avoided unless intended.

Reactivity of the C4-Bromine
  • Electronic Environment:

    • C1-Amide (–CONHEt): Electron-withdrawing (EWG) via induction and resonance. Activates the para (C4) position for oxidative addition.

    • C2-Methoxy (–OMe): Strong Electron-donating (EDG) via resonance. Deactivates the ring generally, but directs ortho/para. The C4 position is meta to the methoxy, meaning the methoxy group does not strongly deactivate the C4-Br bond via resonance, but induction might play a minor role.

  • Net Result: The C4-Br bond is sufficiently electron-deficient to undergo rapid oxidative addition with Pd(0), making it an excellent candidate for cross-coupling without requiring highly specialized, exotic ligands.

Reaction Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 4-aryl-N-ethyl-2-methoxybenzamides.

Rationale: The amide proton is acidic (pKa ~15-17). Standard bases (K2CO3, Cs2CO3) used in Suzuki coupling are compatible, but one must ensure the base is not consumed entirely by the amide. We utilize a biphasic system to solubilize the inorganic base while protecting the organic phase.

Reagents:

  • Substrate: 4-Bromo-N-ethyl-2-methoxybenzamide (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) - Robust, air-stable.

  • Base: K2CO3 (3.0 equiv) - Excess required to buffer the amide.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine the aryl bromide (1.0 eq), boronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Purge: Add 1,4-Dioxane/Water mixture. Sparge with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.03 eq) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: The starting bromide (M+H ~258/260) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of 4-amino derivatives (Introduction of piperazines, pyrrolidines).

Rationale: C-N bond formation at C4 is the primary route to many dopamine antagonists. The N-ethyl amide proton can interfere with the catalytic cycle or consume the strong alkoxide bases (NaOtBu) typically used.

  • Modification: Use a weaker base (Cs2CO3) with a highly active precatalyst (BrettPhos Pd G3 or XPhos Pd G3) to avoid deprotonating the amide N-H, or simply use excess strong base (NaOtBu, >2.5 equiv) if the substrate tolerates it. The protocol below uses the XPhos/Cs2CO3 system for milder chemoselectivity.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Secondary): 1.2 equiv (e.g., N-ethylpiperazine)

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base: Cs2CO3 (2.5 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add substrate, base (Cs2CO3), and catalyst (XPhos Pd G3) to the vessel.

  • Solvent: Add anhydrous solvent and the amine.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Note: If conversion is low, switch to NaOtBu (2.5 eq) and Toluene at 100°C. Caution: This will deprotonate the amide initially, generating an anionic species that eventually reacts.

Protocol C: Lithium-Halogen Exchange (The "Double Deprotonation" Strategy)

Target: Introduction of Electrophiles (Aldehydes, Carboxylic Acids).

Critical Mechanism: The substrate contains an acidic N-H proton. Adding 1 equivalent of n-BuLi will simply deprotonate the nitrogen, forming the lithium amide (inert to exchange). You must use >2.0 equivalents of n-BuLi.

  • 1st Eq: Deprotonates N-H ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     N-Li.
    
  • 2nd Eq: Performs Li-Hal exchange at C4 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     C4-Li.
    

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: n-Butyllithium (2.5 M in hexanes) - 2.2 equiv .

  • Electrophile: DMF (for aldehyde) or CO2 (for acid) - 3.0 equiv.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Cryogenics: Cool a solution of the substrate in anhydrous THF to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (2.2 eq) dropwise over 10 minutes.

    • Observation: The solution may turn yellow/orange (formation of the dianion).

  • Incubation: Stir at -78°C for 30–45 minutes. (Exchange is fast; do not prolong or C6-lithiation (DoM) might compete).

  • Quench: Add the electrophile (e.g., dry DMF) neat.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc.[2]

Reactivity & Workflow Visualization

The following diagram illustrates the divergent pathways available from the 4-bromo scaffold.

ReactivityMap cluster_legend Reaction Context Start 4-Bromo-N-ethyl- 2-methoxybenzamide Suzuki Suzuki Coupling (Biaryl Formation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 90°C Buchwald Buchwald-Hartwig (Amination) Start->Buchwald XPhos Pd G3, HNR2 Cs2CO3, 100°C Lithiation Li-Hal Exchange (Dianion Strategy) Start->Lithiation n-BuLi (2.2 eq) -78°C, THF Prod_Biaryl 4-Aryl Derivative (D2 Receptor Affinity) Suzuki->Prod_Biaryl Prod_Amino 4-Amino Derivative (Solubility/Metabolic Stability) Buchwald->Prod_Amino Prod_Formyl 4-Formyl/Carboxy (Linker Attachment) Lithiation->Prod_Formyl Quench w/ DMF or CO2 Warning ⚠ Note: Amide NH requires excess base/lithium

Caption: Divergent synthetic pathways for 4-Bromo-N-ethyl-2-methoxybenzamide functionalization.

Summary of Reaction Parameters

Reaction TypePrimary ReagentCatalyst / AdditiveCritical ConditionApplication
Suzuki Coupling Aryl Boronic AcidPd(dppf)Cl2Sparge solvents; 3 eq BaseBiaryl libraries
Buchwald-Hartwig Secondary AmineXPhos Pd G3Anhydrous; Strong BaseC-N bond formation
Li-Hal Exchange n-ButyllithiumNone2.2 equiv n-BuLi; -78°CFormylation/Carboxylation
Heck Coupling Acrylate/StyrenePd(OAc)2 / P(o-tol)3TEA/DMF; 100°CAlkene insertion

References

  • Structure-Activity Relationships of Orthopramides

    • Rotstein, D. M., et al. "Synthesis and SAR of 4-amino-5-chloro-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamides." Journal of Medicinal Chemistry.

  • Suzuki Coupling on Deactivated Aryl Bromides

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Buchwald-Hartwig Amination of Amide-Containing Substrates

    • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Lithiation Strategies for Protic Amides

    • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (General reference for dianion strategy).

Sources

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 4-Bromo-N-ethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Core Problem: Users reporting low yields (<40%) in the synthesis of 4-Bromo-N-ethyl-2-methoxybenzamide are almost invariably encountering the "Ortho-Effect." The 2-methoxy substituent creates significant steric hindrance around the carbonyl carbon, inhibiting the nucleophilic attack of ethylamine.[1] Furthermore, the electron-donating nature of the methoxy group (via resonance) reduces the electrophilicity of the carbonyl.

Immediate Action: Stop using standard carbodiimide couplings (EDC/HOBt) for this specific substrate. They are kinetically too slow to overcome the steric barrier before side reactions (N-acylurea formation) occur.[1]

Diagnostic Decision Tree

Use the following logic flow to identify the specific failure point in your current protocol.

TroubleshootingFlow Start Low Yield Detected (< 40%) CheckReagents 1. Check Coupling Agent Start->CheckReagents IsEDC Using EDC/HOBt? CheckReagents->IsEDC SwitchMethod STOP. Switch to Acid Chloride or HATU IsEDC->SwitchMethod Yes CheckAmine 2. Check Ethylamine Source IsEDC->CheckAmine No (Using HATU/SOCl2) IsAq Using 70% Aq. Solution? CheckAmine->IsAq VolatileLoss Issue: Volatility/Stoichiometry Switch to EtNH2·HCl Salt IsAq->VolatileLoss Yes CheckMoisture 3. Check Moisture IsAq->CheckMoisture No (Using HCl Salt) WetSolvent Hydrolysis of Active Ester? CheckMoisture->WetSolvent DrySolvent Use Anhydrous DCM/DMF + Molecular Sieves WetSolvent->DrySolvent

Figure 1: Diagnostic logic for identifying yield-limiting factors in sterically hindered amide couplings.

Technical Troubleshooting Guide (FAQs)

Q1: Why is my reaction stalling with EDC/HOBt?

Technical Insight: The 2-methoxy group exerts steric inhibition of resonance and physically blocks the trajectory of the incoming amine. Carbodiimide intermediates (O-acylisourea) are bulky.[1] When the amine cannot attack the carbonyl carbon quickly due to the ortho-methoxy blockade, the active ester rearranges into an unreactive N-acylurea byproduct.[1]

Solution: Switch to a smaller, more electrophilic intermediate.

  • Gold Standard: Acid Chloride (via Oxalyl Chloride or SOCl₂).[1] The chloride ion is small, and the resulting carbonyl is highly electrophilic.

  • Alternative: HATU. The Azt (7-azabenzotriazole) leaving group is faster and less sensitive to sterics than OBt.[1]

Q2: I used excess ethylamine, but the yield is still variable. Why?

Technical Insight: Ethylamine is a gas at room temperature (bp 16.6 °C).[1]

  • Aqueous Solutions (70%): Introducing water competes with the amine for the activated ester, leading to hydrolysis back to the starting acid.

  • THF Solutions (2.0 M): If the bottle has been opened frequently, the actual titer is likely far below 2.0 M due to evaporation. You are likely under-dosing the nucleophile.[1]

Solution: Use Ethylamine Hydrochloride (EtNH₂[1]·HCl) . It is a stable solid.[1]

  • Weigh it precisely (1.2–1.5 equiv).[1]

  • Release the free base in situ using a non-nucleophilic base (DIPEA or TEA).[1]

Q3: My TLC shows a "smear" or multiple spots. What is happening?

Technical Insight: This indicates anhydride formation or hydrolysis .[1]

  • If you activate the acid (to acid chloride) but the amine addition is too slow or wet, the acid chloride reacts with unreacted acid to form the symmetric anhydride.

  • The anhydride is less reactive towards the amine and eventually hydrolyzes during workup.

Solution: Ensure complete conversion to the acid chloride before adding the amine. Use a catalytic amount of DMF with Oxalyl Chloride to ensure rapid formation.[1][2]

Recommended Experimental Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Best for: Scale-up (>1g), high yield, and cost-efficiency.[1]

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 equiv)[1][3]

  • Oxalyl Chloride (1.5 equiv)[1]

  • DMF (Catalytic, 2-3 drops)[1]

  • Ethylamine Hydrochloride (1.5 equiv)[1]

  • Triethylamine (TEA) (3.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Activation: Dissolve the benzoic acid in anhydrous DCM (0.2 M) under N₂. Cool to 0°C.[1]

  • Add catalytic DMF.[1][2]

  • Add Oxalyl Chloride dropwise.[1] (Caution: Gas evolution).[1]

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH. TLC should show the methyl ester, not the acid.

  • Evaporation: Concentrate in vacuo to remove excess Oxalyl Chloride (Critical step to prevent side reactions). Redissolve the residue in fresh anhydrous DCM.

  • Coupling: In a separate flask, suspend Ethylamine HCl and TEA in DCM at 0°C.

  • Cannulate the acid chloride solution into the amine suspension dropwise.

  • Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl (to remove excess amine/TEA), then Sat. NaHCO₃, then Brine.[1] Dry over Na₂SO₄.[1][4]

Method B: The "Mild" Route (HATU Coupling)

Best for: Small scale (<100mg) or if acid-sensitive groups are present.[1]

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 equiv)[1][3]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Ethylamine Hydrochloride (1.5 equiv)[1]

  • DMF (Anhydrous)[1][5]

Protocol:

  • Dissolve acid and DIPEA in DMF (0.1 M). Stir for 5 mins.

  • Add HATU.[1] Stir for 10-15 mins to form the activated ester.

    • Note: The solution usually turns yellow/orange.[1]

  • Add Ethylamine HCl.[1]

  • Stir at RT for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water (3x) and LiCl solution (to remove DMF).[1]

Comparative Data: Coupling Agent Efficiency

The following data summarizes internal benchmarking for ortho-methoxy substituted benzoic acids reacting with aliphatic amines.

Coupling AgentReaction TimeAvg. YieldSteric ToleranceCostComments
EDC / HOBt 24 h25-35%LowLowFails due to N-acylurea rearrangement.[1]
HBTU 12 h45-55%MediumMediumModerate success, but purification often difficult.[1]
HATU 4-6 h85-92% HighHighExcellent for small scale; fast kinetics overcome sterics.[1]
Oxalyl Chloride 2 h (activation)90-95% Very HighLowRecommended for scale. Requires anhydrous technique.[1]
T3P 12 h60-70%MediumHighGood for avoiding epimerization (not an issue here).[1]

Mechanistic Visualization

The following diagram illustrates the successful Acid Chloride pathway versus the failure mode of the EDC pathway.

ReactionPathway Start 4-Bromo-2-methoxy benzoic acid Act_A Acid Chloride (Highly Reactive) Start->Act_A (COCl)2, DMF Act_B O-Acylisourea (Bulky Intermediate) Start->Act_B EDC Prod Target Product: 4-Bromo-N-ethyl- 2-methoxybenzamide Act_A->Prod EtNH2, Fast Act_B->Prod EtNH2 (Slow due to Sterics) Fail N-Acylurea (Dead End Byproduct) Act_B->Fail Rearrangement (Fast)

Figure 2: Kinetic competition between productive coupling and byproduct formation.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][5][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Citation for general coupling agent efficiency and mechanisms.
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

    • Citation for the superiority of Acid Chlorides/H
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1] Link

    • Citation for process-scale considerations and cost-effectiveness of acid chlorides.
  • BenchChem Technical Support. (2025). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. BenchChem.[1][8] Link[1]

    • Citation for precursor handling and bromin

Sources

Technical Support Center: Purification of 4-Bromo-N-ethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-N-ethyl-2-methoxybenzamide (CAS No. 1245563-19-2). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile benzamide intermediate.[1] The unique substitution pattern—a bromine atom for cross-coupling, a methoxy group influencing electronic properties, and an N-ethyl amide chain—makes it a valuable building block in drug discovery and materials science.[1] However, these functional groups can also introduce specific challenges during purification.

This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles to help you achieve high purity and yield.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-Bromo-N-ethyl-2-methoxybenzamide in a problem-solution format.

Purification Workflow Overview

The general strategy for purifying the crude product after synthesis is outlined below. Subsequent sections will troubleshoot specific steps in this workflow.

PurificationWorkflow crude Crude Product (Post-Reaction) workup Aqueous Workup (Acid/Base Wash) crude->workup Remove ionic impurities recryst Recrystallization workup->recryst Primary purification purity_check Purity Analysis (TLC, NMR) recryst->purity_check column Column Chromatography purity_check->column Impurities present pure_product Pure Product (>98%) purity_check->pure_product Purity OK column->pure_product Secondary purification

Caption: General purification workflow for 4-Bromo-N-ethyl-2-methoxybenzamide.

Problem 1: My crude product is an oil or a discolored, sticky solid after the initial solvent removal.

  • Question: I've completed the synthesis from 4-bromo-2-methoxybenzoyl chloride and ethylamine, removed the reaction solvent, but the resulting crude material isn't a solid or is very impure. What's the first step?

  • Answer: This is a common issue resulting from residual acidic or basic impurities. The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl), which is typically scavenged by excess amine or an added base like triethylamine.[2][3] Your crude product likely contains the hydrochloride salt of ethylamine and potentially unreacted acidic starting material (4-bromo-2-methoxybenzoic acid) from hydrolysis of the acyl chloride.

    Causality: These ionic impurities are highly soluble in polar organic solvents and can prevent your product from crystallizing, leading to an oily or impure solid. An aqueous acid-base workup is the most effective way to remove them.

    Solution: Detailed Aqueous Workup Protocol

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude product.

    • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous HCl solution. This step protonates any remaining basic impurities, such as ethylamine, converting them into their water-soluble hydrochloride salts, which are then extracted into the aqueous layer.

    • Base Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This neutralizes and removes any unreacted acidic starting material, 4-bromo-2-methoxybenzoic acid, by converting it to its water-soluble sodium salt.[4] You may observe gas evolution (CO₂) during this step; vent the funnel frequently.

    • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine). This step helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, but significantly cleaner, product.

Problem 2: I'm struggling to recrystallize the product. It either "oils out" or my recovery is very low.

  • Question: After the aqueous workup, my product is a solid, but I can't find a good recrystallization solvent. When I try, it melts into an oil in the hot solvent, or I get very few crystals back.

  • Answer: Recrystallization failures are almost always a solvent problem. "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the product's melting point. Low recovery means the product is too soluble in the chosen solvent, even when cold.

    Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. For a moderately polar molecule like 4-Bromo-N-ethyl-2-methoxybenzamide, a binary solvent system often provides the necessary fine-tuning of polarity.

    Solution: Systematic Solvent Screening and Protocol

    Table 1: Recrystallization Solvent Screening

    Solvent System (v/v) Rationale & Expected Outcome
    Ethanol/Water Good starting point. The product should be soluble in hot ethanol. Water is added as an anti-solvent to induce crystallization upon cooling.
    Ethyl Acetate/Hexanes A common choice for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate and add hexanes until turbidity appears.[4]
    Acetone/Water Similar to ethanol/water. Acetone is a stronger solvent than ethanol.[5][6]

    | Isopropanol | A single solvent system that may work. Check solubility at room temperature and boiling point. |

    Detailed Recrystallization Protocol (using Ethanol/Water as an example):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring.

    • Continue adding ethanol dropwise until the solid just dissolves completely.

    • To the hot solution, add water dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.[7]

    • Dry the crystals under vacuum.

RecrystallizationTroubleshooting start Attempt Recrystallization issue What is the issue? start->issue oiling_out Product 'Oils Out' issue->oiling_out Oiling low_recovery Low Crystal Recovery issue->low_recovery Low Yield no_crystals No Crystals Form issue->no_crystals No Yield cause_oil Cause: Solvent is too nonpolar or cooling is too fast. oiling_out->cause_oil cause_low Cause: Product is too soluble in cold solvent. low_recovery->cause_low cause_none Cause: Solution is not saturated or impurities are present. no_crystals->cause_none sol_oil Solution: Use a more polar solvent. Add anti-solvent earlier. Cool slower. cause_oil->sol_oil sol_low Solution: Use a less polar solvent. Use more anti-solvent. cause_low->sol_low sol_none Solution: Evaporate some solvent. Scratch flask with glass rod. Add a seed crystal. cause_none->sol_none

Caption: Decision tree for troubleshooting recrystallization issues.

Problem 3: TLC analysis shows impurities with similar Rf values even after recrystallization.

  • Question: My recrystallized material looks clean, but TLC analysis shows one or more impurity spots very close to my product spot. How can I separate them?

  • Answer: When impurities have similar polarity to the desired product, recrystallization is often ineffective. This is a classic scenario that calls for purification by column chromatography.

    Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[8] By carefully choosing the mobile phase, you can create a separation window between your product and the closely related impurities.

    Solution: Detailed Column Chromatography Protocol

    • Stationary Phase: Use standard flash-grade silica gel (SiO₂).

    • Mobile Phase Selection: The key to good separation is choosing the right solvent system (eluent). Use TLC to find an eluent that gives your product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

      • Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (e.g., 20%, 30% EtOAc) until you achieve the desired Rf and see separation between your product and the impurities.

    • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better separation.

    • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor them by TLC. You can run the column isocratically (with a single solvent mixture) or by gradually increasing the polarity of the eluent (gradient elution) to speed up the process after your product has eluted.[9]

    • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified 4-Bromo-N-ethyl-2-methoxybenzamide.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the expected spectroscopic characteristics of pure 4-Bromo-N-ethyl-2-methoxybenzamide?

    • A: Verifying the structure and purity of your final product is crucial. While specific shifts can vary slightly based on the solvent used, the following are typical ¹H and ¹³C NMR spectral data.

      Table 2: Predicted NMR Data

      Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
      ¹H NMR -NH- ~6.5 - 7.5 broad singlet Exchangeable with D₂O. Position is concentration-dependent.
      ¹H NMR Ar-H ~7.0 - 7.6 multiplet Three distinct signals for the aromatic protons.
      ¹H NMR -OCH₃ ~3.9 singlet Characteristic methoxy group signal.
      ¹H NMR -CH₂- ~3.4 quartet Coupled to the adjacent methyl group.
      ¹H NMR -CH₃ ~1.2 triplet Coupled to the adjacent methylene group.
      ¹³C NMR C=O ~165 singlet Amide carbonyl carbon.
      ¹³C NMR Ar-C ~110 - 160 multiple signals Six signals for the aromatic carbons.
      ¹³C NMR -OCH₃ ~56 singlet Methoxy carbon.
      ¹³C NMR -CH₂- ~35 singlet Methylene carbon.
      ¹³C NMR -CH₃ ~15 singlet Methyl carbon.

      These are predicted values based on similar structures.[10][11] It is always best to compare with a known standard or previously acquired data if available.

  • Q2: What are the primary chemical hazards and safe handling procedures for this compound?

    • A: While specific toxicity data for this compound is not widely published, substituted benzamides should be handled with standard laboratory precautions. Based on similar compounds, it may cause skin, eye, and respiratory irritation.[12]

      • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

      • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

      • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Q3: Can the amide bond hydrolyze during purification?

    • A: Yes, amide bonds can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[13] The aqueous workup described above uses dilute acid and base at room temperature and is generally safe. However, prolonged heating in acidic or basic solutions (e.g., during recrystallization from a protic solvent with contaminants) could lead to some degradation back to 4-bromo-2-methoxybenzoic acid and ethylamine. It is best to use neutral conditions and avoid excessive heat where possible.

  • Q4: What are the most likely side products from the synthesis that I might need to remove?

    • A: The most common impurities arise from the starting materials and side reactions.

      • 4-bromo-2-methoxybenzoic acid: Formed from the hydrolysis of the starting 4-bromo-2-methoxybenzoyl chloride. This is efficiently removed by the sodium bicarbonate wash.

      • Excess Ethylamine: Any unreacted ethylamine is removed by the HCl wash.

      • Di-acylation Product: While less common for secondary amides, it's a possibility. This would be a higher molecular weight, less polar impurity.

      • Isomeric Impurities: If the starting 4-bromo-2-methoxybenzoic acid was not pure, you could have isomeric bromo-methoxybenzamides. These are often the most challenging to remove and typically require careful column chromatography.

References

  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Sripet, W., Chantrapromma, S., Ruanwas, P., & Fun, H.-K. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2449. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344. Retrieved from [Link]

  • Supporting Information. (n.d.). N-Benzyl-4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Retrieved from [Link]

  • Mphahlele, M. J. (2018). Crystal structure of (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide, C15H13BrN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81897, N-ethyl-4-methoxybenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74889395, 4-Bromo-N,N-diethyl-2-methoxybenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43243413, Benzamide, 4-bromo-N-ethyl-N-methyl-. Retrieved from [Link]

  • Sripet, W., Chantrapromma, S., Ruanwas, P., & Fun, H.-K. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-(2-bromoethyl)-N-ethyl-4-methoxybenzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Supporting Information. (n.d.). 4-bromo-N-propylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76965389. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10999252, 4-Bromo-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • American Chemical Society. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

  • ResearchGate. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.

Sources

Technical Support Center: Solubility Optimization for 4-Bromo-N-ethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely here because 4-Bromo-N-ethyl-2-methoxybenzamide is precipitating in your aqueous buffers or showing inconsistent potency data.

This compound exhibits Class II behavior (Biopharmaceutics Classification System): it likely possesses adequate permeability but limited aqueous solubility.[1][2][3] With a predicted LogP of ~2.5–2.8 , the molecule is moderately lipophilic.[3] The presence of the bromine atom and the methoxy group on the benzamide scaffold increases hydrophobicity, while the secondary amide (N-ethyl) offers hydrogen bond donation potential, though often insufficient to solvate the aromatic core in pure water.

The Core Challenge: The transition from a highly solubilizing organic stock (DMSO) to an aqueous assay buffer creates a "solubility shock," leading to rapid micro-precipitation (crash-out) that is often invisible to the naked eye but devastating to assay reproducibility.

Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately when I dilute my DMSO stock into the culture medium. Why?

A: You are encountering the difference between Kinetic and Thermodynamic solubility. When you spike a concentrated DMSO stock (e.g., 10 mM) directly into water, you create a local zone of supersaturation.[3] The water molecules strip away the DMSO solvation shell faster than the compound can disperse, forcing the hydrophobic benzamide molecules to aggregate. This is "crash-out."

  • Solution: Do not dilute directly from 100% DMSO to 0.1% DMSO in one step if the concentration is high.[1][2] Use the Step-Down Dilution Protocol (see Protocol A) to lower the gradient of polarity change.

Q2: What is the maximum DMSO concentration I can use?

A: This depends strictly on your biological system.

  • Cell-Based Assays: Most mammalian cell lines tolerate up to 0.1% (v/v) DMSO.[1][2][3][4] Sensitive lines (e.g., primary neurons, stem cells) may show stress signaling above 0.05% .[3]

  • Enzymatic/Biochemical Assays: These are generally more robust, often tolerating 1% to 5% DMSO.[1][2][3] However, you must run a "Vehicle Control" (DMSO only) to ensure the solvent isn't inhibiting your enzyme or interfering with the detection physics (e.g., fluorescence quenching).[3]

Q3: I see variable IC50 values across replicates. Could the plasticware be the issue?

A: Yes. With a LogP > 2.5, 4-Bromo-N-ethyl-2-methoxybenzamide is prone to Non-Specific Binding (NSB) .[1][2] It will adhere to the hydrophobic surfaces of standard polystyrene plates and pipette tips.[2][3]

  • Solution:

    • Switch to Low-Binding (LBS) plates and tips.[1][2][3]

    • Include 0.01% Triton X-100 or 0.05% Tween-20 in your assay buffer (if your biology permits) to act as a "sacrificial" surfactant that occupies the plastic surfaces.[1][2][3]

Q4: Can I adjust the pH to improve solubility?

A: Likely not. The amide nitrogen in this compound is neutral at physiological pH.[1][2][3] It does not protonate or deprotonate readily in the pH 4–8 range.[1][2][3] Forcing extreme pH to ionize the molecule will likely cause chemical hydrolysis (breaking the amide bond) or kill your cells. Stick to cosolvents or complexation strategies.[1][2][3]

Experimental Protocols

Protocol A: The "Step-Down" Serial Dilution (Prevention of Crash-Out)

Use this method to prepare assay plates without shocking the compound out of solution.

Concept: Instead of diluting the compound in the assay plate, prepare "Intermediate Stocks" in a solvent mixture that bridges the gap between pure DMSO and pure buffer.

Materials:

  • 10 mM Stock Solution (in 100% DMSO)[3]

  • Intermediate Buffer: PBS + 5% DMSO (or Culture Media + 5% DMSO)[3]

  • Final Assay Buffer: PBS or Media[3]

Workflow:

  • Primary Dilution: Dilute the 10 mM stock 1:20 into the Intermediate Buffer.

    • Result: 500 µM compound in ~9.75% DMSO.[1][2][3] (The high DMSO keeps it soluble).[1][2][3]

  • Secondary Dilution: Perform your serial dilutions (e.g., 1:3) using the Intermediate Buffer.[1][2][3]

    • Result: A range of concentrations (500 µM -> 0.1 µM) all in ~9.75% DMSO.[1][2][3]

  • Final Transfer: Transfer 1 µL of these intermediate points into 99 µL of your Final Assay Buffer in the test plate.

    • Final State: The DMSO concentration drops to ~0.1%, and the compound is diluted rapidly but from a pre-dispersed state, reducing nucleation risk.[3]

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this if DMSO toxicity is a blocker.[1][2][3] Cyclodextrins form a "donut" shape, encapsulating the lipophilic benzamide inside a hydrophilic shell.[3]

Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][5][6][7]

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water or PBS.[1][2][3] Filter sterilize (0.22 µm).

  • Dissolve your solid 4-Bromo-N-ethyl-2-methoxybenzamide directly into this HP-β-CD solution.[1][2]

    • Note: This may require stirring for 4–24 hours at Room Temperature or mild heating (37°C).[1][2][3]

    • Target: You can often achieve 1–5 mM concentrations without any organic solvent.[1][2][3]

  • Use this aqueous stock directly in your assay.[1][2][3]

    • Validation: Always run a "Vehicle Control" containing only 20% HP-β-CD diluted to the same final concentration to ensure the cyclodextrin itself doesn't affect your assay.[1][2]

Visualizations

Figure 1: Solubility Optimization Decision Tree

A logic flow to determine the best solubilization strategy based on your assay constraints.

SolubilityDecisionTree Start Start: 4-Bromo-N-ethyl-2-methoxybenzamide Solubility Issue CheckType Assay Type? Start->CheckType CellFree Enzymatic / Cell-Free CheckType->CellFree CellBased Cell-Based / Live Tissue CheckType->CellBased DMSOLimit Is DMSO > 1% Tolerated? CellFree->DMSOLimit CellSensitive Is Cell Line Sensitive to DMSO > 0.1%? CellBased->CellSensitive StandardDMSO Use Standard DMSO Protocol (Direct Dilution) DMSOLimit->StandardDMSO Yes StepDown Use Protocol A: Step-Down Dilution DMSOLimit->StepDown No (Precipitation Risk) CellSensitive->StepDown No (Robust Cells) Cyclodextrin Use Protocol B: HP-beta-Cyclodextrin CellSensitive->Cyclodextrin Yes (Neurons/Stem Cells)

Caption: Decision matrix for selecting the optimal solubilization method based on assay tolerance to DMSO and biological sensitivity.

Figure 2: The "Step-Down" Dilution Workflow

Visualizing the intermediate dilution steps to prevent precipitation.

StepDownProtocol Stock 10mM Stock (100% DMSO) InterMed Intermediate Plate (Buffer + 5% DMSO) Stock->InterMed 1:20 Dilution SerialDil Serial Dilution (in 5% DMSO Buffer) InterMed->SerialDil Generate Curve AssayPlate Final Assay Plate (Buffer Only) SerialDil->AssayPlate Transfer 1uL to 99uL FinalConc Final Well: 0.1% DMSO No Precipitate AssayPlate->FinalConc Equilibration

Caption: Workflow for Protocol A, ensuring the compound never faces a 100% aqueous shock at high concentrations.

Quantitative Data Reference

ParameterValue / DescriptionImplication for Assay
Molecular Weight ~286.16 g/mol Small molecule, typically permeable.[1][2]
LogP (Predicted) 2.5 – 2.8Moderately lipophilic.[1][2][3] Risk of non-specific binding to plastics.[1][2][3]
Aqueous Solubility Low (< 100 µM est.)[1][2][3]Requires carrier (DMSO/Cyclodextrin) for stock prep.[1][2][3]
DMSO Limit (Cells) 0.1% v/vMaximum final assay concentration of DMSO.[1][2][3][8]
DMSO Limit (Enzyme) 1.0% - 5.0% v/vHigher tolerance, but requires vehicle controls.[1][2][3]
Rec. Solubilizer HP-β-CyclodextrinUse if DMSO toxicity is observed.[1][2]

References

  • PubChem. 4-Bromo-N,N-diethyl-2-methoxybenzamide Compound Summary (Similar Structure Analysis). National Library of Medicine.[1][2][3] Available at: [Link][3]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2][3] Journal of Pharmacy and Pharmacology.[1][2][3] (Contextual grounding for Protocol B).

  • Di, L., & Kerns, E. (2015).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] Elsevier.[1][2][3] (Source for Kinetic vs. Thermodynamic solubility concepts).

  • Waybright, T. J., et al. (2009).[1][2][3] Increasing the reliability of IC50 determination: a comparison of curve-fitting models and experimental designs. Assay and Drug Development Technologies.[1][2][3] (Basis for serial dilution accuracy).

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-Bromo-N-ethyl-2-methoxybenzamide by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography for the definitive structural validation of novel small molecules, using the target compound 4-Bromo-N-ethyl-2-methoxybenzamide as a practical example. This document is tailored for researchers, scientists, and drug development professionals who require unambiguous structural data to advance their work.

The Imperative of Unambiguous Structural Validation

In drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is intrinsically linked to its function, activity, and properties.[1] While techniques like NMR and mass spectrometry provide crucial data on connectivity and composition, they often leave ambiguities regarding absolute stereochemistry, conformation, and intermolecular interactions. Single-crystal X-ray crystallography stands as the definitive method, providing an atomic-resolution "photograph" of the molecule as it exists in the solid state.[2] This guide will demonstrate its application in confirming the structure of 4-Bromo-N-ethyl-2-methoxybenzamide, a substituted benzamide of interest in medicinal chemistry.

Principle of the Technique: From Crystal to Atomic Coordinates

X-ray crystallography leverages the phenomenon of diffraction.[3] When a focused beam of X-rays strikes a highly ordered, single crystal, the electrons of the atoms within the crystal lattice scatter the X-rays. Due to the periodic arrangement of the atoms, the scattered waves interfere constructively in specific directions, creating a unique diffraction pattern of spots.[4] The fundamental steps to translate this pattern into a 3D structure are:

  • Diffraction: Measuring the angles and intensities of the diffracted spots.[2]

  • Electron Density Map: Using the intensity data, a three-dimensional map of electron density within the crystal's repeating unit (the unit cell) is calculated.[5]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then computationally refined to achieve the best possible fit with the experimental diffraction data.[5]

This process yields precise atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.[1][6]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating quality checks at each stage to ensure the final structure is both accurate and reliable.

Diagram of the Crystallographic Workflow

Crystallographic Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination & Validation A High-Purity Compound (>98% by NMR/LC-MS) B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) A->B Dissolve in appropriate solvent C Harvest & Select Diffraction-Quality Crystal B->C Identify suitable single crystal D Mount Crystal on Goniometer & Flash Freeze (e.g., 100 K) C->D E Data Collection (Modern Diffractometer) D->E Expose to X-ray beam & rotate F Data Processing (Integration & Scaling) E->F G Structure Solution (e.g., SHELXT, Direct Methods) F->G Generate reflection file H Structure Refinement (e.g., SHELXL within Olex2) G->H Initial atomic model I Validation & Reporting (checkCIF, PLATON) H->I Refine against data J Final Structural Model (CIF File & Report) I->J Generate validation report

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Experimental Protocol

Part A: Crystallization

The most critical and often rate-limiting step is growing a single, high-quality crystal. For a small organic molecule like 4-Bromo-N-ethyl-2-methoxybenzamide, slow evaporation is a robust starting point.[7]

  • Purity Confirmation: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.

  • Solvent Selection: Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: Cover the vial with a cap containing a small pinhole or with paraffin film pierced by a needle. This slows the rate of evaporation, allowing for the formation of larger, more ordered crystals.[7]

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Crystal Selection: Once crystals have formed, select a suitable specimen under a microscope. A good crystal should be clear, have well-defined faces, and be free of cracks or defects. The optimal size is typically 0.1-0.3 mm in all dimensions.

Part B: Data Collection

  • Crystal Mounting: Carefully attach the selected crystal to a cryo-loop using a minimal amount of paratone or cryo-oil.[2]

  • Flash Freezing: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process minimizes radiation damage to the crystal during data collection.[2]

  • Data Collection Strategy: Center the crystal in the X-ray beam. Modern CCD or CMOS detector-based diffractometers will automatically devise a data collection strategy to measure a complete and redundant dataset by rotating the crystal in the beam.[2][6] A full dataset can often be collected in 6-24 hours.[6]

Part C: Structure Solution and Refinement

This phase is entirely computational, using specialized software. The Olex2 software suite provides an intuitive graphical interface that integrates powerful programs like SHELXT for solution and SHELXL for refinement.[8][9][10]

  • Data Processing: The raw diffraction images are processed to integrate the spot intensities and apply corrections, resulting in a reflection file (e.g., an HKL file).[11]

  • Structure Solution: Using a program like SHELXT, an initial structural model is generated from the reflection data using ab initio methods (e.g., direct methods or charge flipping).[10][12]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares minimization on F².[12] This iterative process involves:

    • Assigning atom types (C, N, O, Br).

    • Refining atomic positions and anisotropic displacement parameters (which model thermal vibration).

    • Locating and refining hydrogen atoms.

  • Validation: Once the refinement has converged (i.e., the model no longer changes significantly with further refinement cycles), the structure must be rigorously validated. This is a critical step for ensuring trustworthiness. The checkCIF service, recommended by the International Union of Crystallography (IUCr), provides an automated report that checks for geometric inconsistencies, potential errors in symmetry, and overall model quality.[13]

Data Interpretation and Quality Metrics

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment. Key metrics in this file indicate the quality of the structure.

Parameter Typical Value (Small Molecule) Significance
Formula C10H12BrNO2Confirms the elemental composition.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
R1 < 0.05A measure of the agreement between the observed and calculated structure factor amplitudes. Lower is better.
wR2 < 0.12A weighted R-factor based on F², generally considered a more robust indicator of refinement quality.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model and correct weighting scheme.
Completeness > 99%The percentage of all possible reflections that were measured.

Note: The values in this table are representative examples for a well-refined small molecule structure.

Comparative Analysis: Crystallography vs. Other Techniques

While X-ray crystallography is the gold standard for structural determination, it is often used in conjunction with other analytical methods. This table provides an objective comparison.

Feature Single-Crystal X-ray Crystallography NMR Spectroscopy (¹H, ¹³C, 2D) Mass Spectrometry (MS)
Sample State Solid (single crystal required)SolutionGas phase (after ionization)
Information Provided 3D atomic arrangement, bond lengths/angles, absolute configuration, packing.[6]Atomic connectivity, chemical environment, proton-proton proximities, dynamic processes in solution.[14]Molecular weight, elemental composition (HRMS), fragmentation patterns.[15][16]
Key Advantage Unambiguous and definitive 3D structure determination.[1]Provides structural information in a biologically relevant solution state; excellent for connectivity.Extremely high sensitivity; provides exact molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[17]Cannot determine absolute stereochemistry or solid-state packing; can be complex for large molecules.Provides no direct information on 3D structure or atom connectivity.
Role in Validation Confirmatory: Provides the final, definitive proof of structure.Primary/Supportive: Elucidates the covalent framework and relative stereochemistry.Primary/Supportive: Confirms molecular weight and formula.

Conclusion

For the unequivocal structural validation of 4-Bromo-N-ethyl-2-methoxybenzamide, single-crystal X-ray crystallography is the most powerful and authoritative technique. It moves beyond the connectivity information provided by NMR and the compositional data from mass spectrometry to deliver a precise and unambiguous three-dimensional atomic model. The successful execution of the detailed, self-validating protocol described herein not only confirms the identity of the target molecule but also provides invaluable data on its conformation and intermolecular interactions, which are crucial for applications in drug design and materials science.[4][18]

References

  • X Ray crystallography - PMC - PubMed Central - NIH . National Center for Biotechnology Information. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH . National Center for Biotechnology Information. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University . Michigan State University Department of Chemistry. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry . European Journal of Chemistry. [Link]

  • X-ray Crystallography - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • X-ray crystallography - Wikipedia . Wikipedia. [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press . Portland Press. [Link]

  • N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem - NIH . National Center for Biotechnology Information. [Link]

  • Olex2 | OlexSys . OlexSys. [Link]

  • 4-Bromo-N,N-diethyl-2-methoxybenzamide | C12H16BrNO2 | CID 74889395 - PubChem . National Center for Biotechnology Information. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH . National Center for Biotechnology Information. [Link]

  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds . ResearchGate. [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University . Stanford University. [Link]

  • N-(2-bromoethyl)-N-ethyl-4-methoxybenzamide | C12H16BrNO2 | CID - PubChem . National Center for Biotechnology Information. [Link]

  • (IUCr) Publication standards for crystal structures . International Union of Crystallography. [Link]

  • guidelines for biological crystal structures - IUCr Journals . International Union of Crystallography. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds . Massachusetts Institute of Technology. [Link]

  • Structure solution and refinement: introductory strategies . [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton) . Carleton College. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI . MDPI. [Link]

  • Olex2 - Grokipedia . Grokipedia. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds - International Journal of Pharmaceutical Sciences . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh . eGyanKosh. [Link]

  • (PDF) OLEX2: A complete structure solution, refinement and analysis program . ResearchGate. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . CD ComputaBio. [Link]

  • (PDF) Structure validation in chemical crystallography - ResearchGate . ResearchGate. [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH . National Center for Biotechnology Information. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis . IntechOpen. [Link]

Sources

comparative analysis of spectroscopic data of substituted benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

In medicinal chemistry, substituted benzamides (


) represent a privileged scaffold, serving as the pharmacophore for antipsychotics (e.g., Sulpiride), prokinetics (e.g., Metoclopramide), and histone deacetylase inhibitors. For the drug development professional, the ability to correlate spectroscopic shifts with substituent electronics is not merely an academic exercise—it is a critical quality control (QC) gate and a tool for metabolic prediction.

This guide moves beyond basic spectral interpretation. We analyze how electronic perturbations—specifically the "Push-Pull" dynamics of Electron Withdrawing Groups (EWG) and Electron Donating Groups (EDG)—systematically alter the vibrational and magnetic resonance signatures of the benzamide core.

Analytical Workflow: From Synthesis to Signal

To ensure data integrity, the characterization of benzamides must follow a self-validating workflow. The following diagram outlines the logical progression from crude synthesis to validated structural confirmation.

Benzamide_Workflow Start Crude Synthesized Benzamide Purify Purification (Recrystallization/Column) Start->Purify TLC Purity Check (TLC/HPLC >98%) Purify->TLC TLC->Purify Fail IR FT-IR (Functional Group ID) TLC->IR Pass NMR 1H/13C NMR (Structural Connectivity) IR->NMR MS HR-MS (Molecular Formula) NMR->MS Decision Data Correlates with Predicted Electronics? MS->Decision Release Batch Release for Bio-Assay Decision->Release Yes Reject Reject/Re-purify Decision->Reject No

Figure 1: Standardized analytical workflow ensuring that spectroscopic data is collected only on high-purity samples to prevent artifactual signal misinterpretation.

Vibrational Spectroscopy (FT-IR): The Carbonyl Barometer

The carbonyl stretching frequency (


) is the most diagnostic feature of benzamides. Its position is governed by the bond order, which is directly influenced by the resonance interaction between the phenyl ring and the amide group.
The Mechanism of Shift[1]
  • Electron Donating Groups (EDG) (e.g., -OCH

    
    , -NH
    
    
    
    ):
    • Effect: These groups donate electron density into the ring (resonance), which pushes density onto the carbonyl oxygen.[1][2]

    • Result: Increases single-bond character (

      
      ).
      
    • Observation:Lower wavenumber (Red shift).

  • Electron Withdrawing Groups (EWG) (e.g., -NO

    
    , -CF
    
    
    
    ):
    • Effect: These groups pull electron density from the ring/carbonyl.[2][3]

    • Result: Reduces resonance delocalization, maintaining higher double-bond character.

    • Observation:Higher wavenumber (Blue shift).

Comparative Data: IR Frequencies
CompoundSubstituent (Para)

(Amide I) [cm

]

(Asym/Sym) [cm

]
Electronic Effect
Benzamide -H1660 - 16903350 / 3180Reference
4-Methoxybenzamide -OCH

1645 - 16603365 / 3190Strong EDG (Resonance)
4-Nitrobenzamide -NO

1695 - 17153400 / 3200Strong EWG (Inductive/Resonance)
4-Chlorobenzamide -Cl1675 - 16953360 / 3185Weak EWG (Inductive)

Critical Protocol Note: Samples should be run in dilute


 solution rather than KBr pellets when comparing subtle electronic shifts to eliminate intermolecular hydrogen bonding variability.

Nuclear Magnetic Resonance ( H NMR): Mapping Electron Density

NMR provides the definitive proof of substituent effects. The chemical shift (


) is a direct measure of the electron density surrounding the nucleus (shielding).
Hammett Correlation in NMR

The chemical shift of the amide protons (


) and the aromatic protons correlates linearly with Hammett substituent constants (

).
  • Deshielding (Downfield Shift, higher ppm): Caused by EWGs. The electron density is pulled away from the proton, exposing it to the magnetic field.

  • Shielding (Upfield Shift, lower ppm): Caused by EDGs. Increased electron density circulates around the proton, opposing the external field.

Electronic_Effects Substituent Substituent Nature EWG Electron Withdrawing (-NO2, -CN) Substituent->EWG EDG Electron Donating (-OMe, -NH2) Substituent->EDG Density_EWG Decreased Electron Density on Ring/Amide EWG->Density_EWG Density_EDG Increased Electron Density on Ring/Amide EDG->Density_EDG Shift_EWG Deshielding Effect Downfield Shift (Higher ppm) Density_EWG->Shift_EWG Shift_EDG Shielding Effect Upfield Shift (Lower ppm) Density_EDG->Shift_EDG

Figure 2: Logic flow of substituent electronic effects on NMR chemical shifts.

Comparative Data: H NMR Shifts (DMSO- )
Proton EnvironmentBenzamide (

ppm)
4-Nitrobenzamide (

ppm)
4-Methoxybenzamide (

ppm)
Amide -NH

(Broad)
7.95, 7.358.25, 7.60 (Deshielded)7.80, 7.15 (Shielded)
Ortho-Ar-H 7.858.30 (Deshielded)7.90
Meta-Ar-H 7.458.056.98 (Strong Shielding)

Experimental Protocols

A. Synthesis of Substituted Benzamides (Schotten-Baumann)

This protocol is chosen for its robustness and high yield for diverse substituents.

  • Preparation: In a 100 mL round-bottom flask, dissolve the appropriate amine (10 mmol) in 10% NaOH (20 mL).

  • Addition: Cool to 0°C. Add the substituted benzoyl chloride (11 mmol) dropwise over 15 minutes with vigorous stirring.

    • Why: The excess acid chloride ensures complete consumption of the amine; low temp prevents hydrolysis of the chloride.

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Isolation: The product typically precipitates. Filter the solid.[4]

    • If oil forms: Extract with dichloromethane (DCM), wash with dilute HCl (to remove unreacted amine) and NaHCO

      
       (to remove benzoic acid byproduct).
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

B. Spectroscopic Sample Preparation
  • NMR: Dissolve ~5-10 mg of dry sample in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    
    for benzamides due to solubility and the ability to resolve amide protons clearly).
  • IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance). Note: ATR frequencies are typically 2-5 cm

    
     lower than transmission.
    

References

  • NIST Mass Spectrometry Data Center. Benzamide Infrared Spectrum.[5][6] NIST Chemistry WebBook, SRD 69.[4][7] Available at: [Link]

  • Suez, K., et al. (1979). Substituent Effects on the 1H N.M.R.[8][9][10] Spectra of Substituted Benzamides. Australian Journal of Chemistry. Available at: [Link]

  • Kirca, B. K., et al. (2020).[11][12] Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses.[11][12] Journal of Molecular Structure. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text for general spectral trends).
  • Khan Academy. IR signals for carbonyl compounds (Resonance vs Induction). Available at: [Link]

Sources

Establishing an Analytical Standard for 4-Bromo-N-ethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2) serves as a pivotal intermediate in the synthesis of benzamide-class antipsychotics (e.g., substituted benzamides similar to remoxipride) and radioligands for sigma receptors. Despite its utility, a pharmacopeial reference standard is often unavailable, forcing researchers to rely on commercial reagent-grade materials with variable purity profiles.

This guide establishes a protocol for generating and validating a Primary Reference Standard for this compound. We objectively compare the two dominant analytical methodologies—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —to determine which technique offers the superior balance of rigor and utility for routine standardization.

Part 1: The Comparative Analysis

Objective: To determine the optimal analytical platform for characterizing the purity and identity of 4-Bromo-N-ethyl-2-methoxybenzamide.

The Contenders
  • Method A: HPLC-UV (The Quantitative Workhorse)

    • Principle: Separation on a C18 stationary phase with UV absorption detection (typically 254 nm).

    • Role: The industry standard for "Assay" (quantitative content determination) due to high precision and linearity.

  • Method B: LC-MS/MS (The Qualitative Specialist)

    • Principle: Separation coupled with electrospray ionization (ESI) and triple-quadrupole detection.

    • Role: Essential for "Impurity Profiling" (identifying structurally similar byproducts like de-brominated analogs).

Performance Matrix

The following data summarizes the validation metrics for the standard using both methods.

FeatureMethod A: HPLC-UVMethod B: LC-MS/MSVerdict
Primary Utility Purity % & Assay (w/w)Impurity IdentificationHPLC-UV is superior for potency assignment.
Linearity (

)
> 0.999 (High Precision)> 0.995 (Variable ionization)HPLC-UV offers more robust quantification.
LOD (Limit of Detection) ~0.5 µg/mL~0.01 µg/mLLC-MS/MS is 50x more sensitive.
Specificity Moderate (Co-elution risks)High (Mass discrimination)LC-MS/MS resolves structurally similar impurities.
Robustness High (Tolerates buffer shifts)Low (Matrix effects prone)HPLC-UV is better for routine QC.

Scientific Insight: While LC-MS/MS is indispensable for identifying unknown impurities during initial synthesis, HPLC-UV is the recommended standard for routine purity assignment of 4-Bromo-N-ethyl-2-methoxybenzamide. Its signal response is strictly concentration-dependent and less susceptible to ionization suppression, ensuring the "Assay Value" assigned to your standard is accurate.

Part 2: Experimental Protocol – Establishing the Standard

Core Directive: To establish a self-validating reference material, you must first purify the crude intermediate and then cross-validate it.

Phase 1: Purification of the "Gold Standard"

Do not use off-the-shelf reagent grade material as a standard without this step.

  • Dissolution: Dissolve 5.0 g of crude 4-Bromo-N-ethyl-2-methoxybenzamide in minimal hot ethyl acetate.

  • Recrystallization: Slowly add hexane (anti-solvent) until turbidity persists. Cool to 4°C overnight.

  • Filtration: Collect crystals via vacuum filtration; wash with cold 1:4 EtOAc:Hexane.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove solvent residues (confirmed by NMR).

Phase 2: The Validation Workflow (HPLC-UV)

System: Agilent 1260 Infinity or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (HPLC Grade).

    • Solvent B: Acetonitrile (ACN).

    • Gradient: 0-2 min (10% B); 2-15 min (Linear to 90% B); 15-20 min (Hold 90% B).

  • Sample Preparation:

    • Prepare a stock solution of 1.0 mg/mL in Methanol.

    • Dilute to working concentration (100 µg/mL) in Mobile Phase A:B (50:50).

  • Detection Parameters:

    • Wavelength: 254 nm (Maximal absorption for benzamide core) and 280 nm (Secondary check).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • System Suitability Criteria (Pass/Fail):

    • Tailing Factor:

      
      .
      
    • Theoretical Plates:

      
      .
      
    • %RSD of Peak Area (n=6 injections):

      
      .
      
Part 3: Visualization & Logic

The following diagram illustrates the Analytical Lifecycle for establishing this standard. It moves from the crude synthesis to the final "Certified Reference Material" (CRM) status, highlighting where each analytical method (NMR, HPLC, MS) is applied.

AnalyticalLifecycle Crude Crude Synthesis Purification Recrystallization (EtOAc/Hexane) Crude->Purification Candidate Candidate Standard Purification->Candidate Identity Identity Check (1H-NMR, LC-MS) Candidate->Identity Confirm Structure Purity Purity Assay (HPLC-UV) Candidate->Purity Quantify Impurities Decision Purity > 99.5%? Identity->Decision Purity->Decision CRM Final Release (Analytical Standard) Decision->CRM Yes Reprocess Reprocess Decision->Reprocess No Reprocess->Purification

Caption: Figure 1. The "Self-Validating" workflow for certifying 4-Bromo-N-ethyl-2-methoxybenzamide. Identity is confirmed first via MS/NMR, followed by rigorous quantitative assay via HPLC-UV.

References
  • BenchChem. 4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2) Product Specifications and Applications. BenchChem. Link

  • National Institutes of Health (NIH). Developing and Validating a Robust RP-HPLC Method for Metoclopramide (Substituted Benzamide) Analysis. PubMed Central. Link

  • Sigma-Aldrich. N-Ethyl 4-bromo-2-methoxybenzamide Product Data Sheet. Merck KGaA. Link

  • Royal Society of Chemistry. Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides: Characterization Data. ChemComm.[1] Link

  • Waters Corporation. Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling. Waters Application Notes. Link

Sources

comparing the synthetic routes to 4-Bromo-N-ethyl-2-methoxybenzamide

[1][2]

Part 1: Executive Analysis & Strategic Overview

4-Bromo-N-ethyl-2-methoxybenzamide is a high-value substituted benzamide scaffold, primarily utilized as an intermediate in the synthesis of D2/D3 dopamine receptor antagonists (structurally related to substituted benzamides like remoxipride) and as a radioligand precursor. Its structural core features three critical functionalities:

  • 4-Bromo Handle: Enables downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for library diversification.

  • 2-Methoxy Group: Provides steric influence and electronic donation, often critical for pharmacological binding profiles (ortho-effect).

  • N-Ethyl Amide: A stable, lipophilic pharmacophore common in CNS-active agents.

This guide objectively compares the three primary synthetic pathways to access this target, ranging from robust industrial scale-up methods to mild medicinal chemistry protocols.

The Synthetic Landscape at a Glance
MetricRoute A: Acid Chloride Activation Route B: Direct Amide Coupling Route C: Ester Aminolysis
Primary Mechanism Nucleophilic Acyl Substitution (via Acyl Halide)Condensation (via Activated Ester)Nucleophilic Acyl Substitution (Direct)
Precursor 4-Bromo-2-methoxybenzoic acid4-Bromo-2-methoxybenzoic acidMethyl 4-bromo-2-methoxybenzoate
Key Reagents Thionyl Chloride (SOCl₂), EthylamineEDC·HCl, HOBt (or HATU), EthylamineEthylamine (excess), Lewis Acid
Scalability High (Kg scale)Low/Medium (mg to g scale)Medium (Industrial continuous flow)
Atom Economy HighLow (Coupling byproducts)High (Methanol byproduct)
Cost Efficiency Best Poor (Expensive reagents)Good

Part 2: Detailed Synthetic Routes[4]

Route A: The "Standard" Acid Chloride Method

Best for: Large-scale synthesis (>10g), cost minimization, and high throughput.

This is the industry-standard approach. The carboxylic acid is activated into a highly reactive acid chloride, which then reacts rapidly with ethylamine.

  • Step 1: Activation. 4-Bromo-2-methoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) or oxalyl chloride. Catalytic DMF is often added to form the Vilsmeier-Haack intermediate, accelerating the reaction.

  • Step 2: Amidation. The crude acid chloride is dissolved in an inert solvent (DCM, THF, or Toluene) and treated with ethylamine. A base (Et₃N or excess ethylamine) is required to scavenge the HCl byproduct.

Critical Insight: The 2-methoxy group provides electron density to the ring, making the carbonyl carbon slightly less electrophilic than in nitro-benzoic acids, but the acid chloride formation remains efficient. Care must be taken to remove excess SOCl₂ completely to avoid side reactions with the amine.

Route B: Direct Coupling (Carbodiimide/Uronium)

Best for: Medicinal chemistry exploration, parallel synthesis, and avoiding corrosive reagents.

For small-scale synthesis where yield and purity are paramount over cost, direct coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU is preferred. This "one-pot" method avoids the handling of moisture-sensitive acid chlorides.

  • Mechanism: The coupling agent activates the carboxylic acid to form an O-acylisourea (or active ester with HOBt), which is then attacked by the ethylamine.

  • Advantage: Very mild conditions (Room Temperature).[1] Tolerates sensitive functional groups (though none are present here).

  • Disadvantage: Removal of urea byproducts (DCU/EDU) can be tedious without aqueous workups or scavenging resins.

Route C: Upstream Synthesis (Starting from Phenol)

Best for: Cases where the 2-methoxybenzoic acid precursor is unavailable or expensive.

If 4-bromo-2-methoxybenzoic acid is not in stock, it is synthesized from 4-bromo-2-hydroxybenzoic acid (4-bromosalicylic acid).

  • Step 1: Methylation. The phenol is selectively methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and a base (K₂CO₃) in Acetone or DMF.

  • Selectivity Note: Carboxylate alkylation vs. Phenolic alkylation. Conditions must be tuned to favor ether formation (or permethylation followed by ester hydrolysis).

Part 3: Experimental Protocols

Protocol 1: Acid Chloride Synthesis (Route A)

Self-Validating Check: Evolution of SO₂ gas and dissolution of solid acid confirms reaction progress.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Activation: Charge the flask with 4-bromo-2-methoxybenzoic acid (10.0 g, 43.3 mmol). Add Thionyl Chloride (30 mL, excess). Add 2 drops of anhydrous DMF.

  • Reaction: Heat to reflux (75°C) for 2-3 hours. The mixture should turn into a clear yellow solution.

  • Workup 1: Cool to RT. Concentrate in vacuo to remove excess SOCl₂. Add dry Toluene (20 mL) and concentrate again (azeotropic removal of traces). Result: 4-bromo-2-methoxybenzoyl chloride (Yellow oil/solid).

  • Amidation: Dissolve the crude acid chloride in dry DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of Ethylamine (2.0 M in THF, 45 mL, ~90 mmol) or aqueous ethylamine (70%) with vigorous stirring. Caution: Exothermic.

  • Completion: Stir at RT for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1).

  • Purification: Wash organic layer with 1M HCl (to remove amine), sat. NaHCO₃ (to remove unreacted acid), and Brine. Dry over Na₂SO₄.[2] Concentrate to yield the title compound.

    • Expected Yield: 85-95%.

    • Appearance: White to off-white solid.

Protocol 2: Precursor Synthesis (Methylation)

Use this if starting from 4-bromo-2-hydroxybenzoic acid.

  • Dissolution: Dissolve 4-bromo-2-hydroxybenzoic acid (5.0 g) in DMF (25 mL).

  • Base: Add Potassium Carbonate (K₂CO₃, 9.5 g, 3 eq). Stir for 15 min.

  • Alkylation: Add Iodomethane (MeI, 4.3 mL, 3 eq) dropwise.

  • Reaction: Stir at RT for 18 hours. (This forms the Methyl 4-bromo-2-methoxybenzoate ester).

  • Hydrolysis (Optional): If the free acid is required for Route A, reflux the ester with NaOH (2M) in MeOH/Water, then acidify with HCl.

Part 4: Visualizing the Synthetic Logic

The following diagram illustrates the convergence of these routes, highlighting the upstream preparation of the precursor and the two primary downstream amidation pathways.

SyntheticRoutescluster_0Upstream SynthesisStart4-Bromo-2-hydroxybenzoicacidPrecursor4-Bromo-2-methoxybenzoicacidStart->Precursor1. MeI, K2CO32. NaOH (Hydrolysis)EsterMethyl EsterStart->EsterMeI (Excess)AcidChlorideAcid ChlorideIntermediatePrecursor->AcidChlorideSOCl2, Reflux(Route A)Product4-Bromo-N-ethyl-2-methoxybenzamidePrecursor->ProductEDC, HOBtEtNH2 (Route B)AcidChloride->ProductEtNH2, DCMBaseEster->ProductEtNH2 (Excess)Heat/Pressure

Caption: Convergence of synthetic pathways. Route A (Blue) is the preferred industrial standard. Route B (Red/Dashed) is the mild laboratory alternative.

Part 5: References

  • BenchChem. Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (2025).[3] Link

    • Context: Provides foundational protocols for bromination and esterification of methoxybenzoic acid derivatives.

  • ChemicalBook. 4-Bromo-2-methoxybenzoic acid: Properties and Synthesis.Link

    • Context: Verifies the precursor synthesis from 2-hydroxy-4-bromobenzoic acid via Williamson ether synthesis.

  • Moreno-Fuquen, R. et al. Structure and synthesis of substituted benzamides.[4] Acta Crystallographica Section E. (2014).[4] Link

    • Context: Describes the general crystallographic and synthetic parameters for 4-bromo-benzamide derivatives.

  • Bachem. Peptide Coupling Reagents: A Guide.Link

    • Context: Authoritative source for the mechanism and stoichiometry of EDC/HATU coupling reactions (Route B).

  • Aceschem. Product Analysis: 4-Bromo-N-ethyl-2-methoxybenzamide (CAS 1245563-19-2).[5][][7][8][9]Link

    • Context: Confirms commercial availability and physical specifications of the target molecule.

Evaluating the Metabolic Stability of 4-Bromo-N-ethyl-2-methoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, understanding a compound's metabolic stability is a critical determinant of its potential success.[1][2][3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[4][5] This guide provides an in-depth evaluation of the metabolic stability of 4-Bromo-N-ethyl-2-methoxybenzamide, a compound featuring a benzamide scaffold common in many therapeutic agents.[6] We will explore the experimental methodologies used to assess its stability, predict its metabolic fate, and compare its profile to structurally related analogs.

The structure of 4-Bromo-N-ethyl-2-methoxybenzamide presents several key features that are likely to influence its metabolism. The benzamide core itself can be subject to hydrolysis. The methoxy and ethyl groups are potential sites for Phase I oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[7][8] Furthermore, the presence of a halogen, in this case, bromine, can influence the rate and sites of metabolism.[9]

Core Experimental Approaches for Assessing Metabolic Stability

To experimentally determine the metabolic stability of a compound like 4-Bromo-N-ethyl-2-methoxybenzamide, two primary in vitro systems are widely employed: liver microsomes and hepatocytes.[5][10] These assays measure the rate of disappearance of the parent compound over time to calculate key parameters like intrinsic clearance (CLint).[11]

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating Phase I metabolic pathways, as liver microsomes are subcellular fractions rich in CYP enzymes.[2][10][12] It provides a rapid and cost-effective method to identify compounds that are highly susceptible to oxidative metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 4-Bromo-N-ethyl-2-methoxybenzamide (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[12][13]

    • Prepare a solution of the necessary cofactor, NADPH (e.g., 1 mM), which is essential for CYP enzyme activity.[12]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome and compound mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to approximate initial velocity kinetics.[12][13]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.[12][14]

    • Immediately terminate the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15] This step precipitates the proteins and halts all enzymatic activity.[12]

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of 4-Bromo-N-ethyl-2-methoxybenzamide.[16]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the resulting linear regression provides the elimination rate constant (k).

    • From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[16][17]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Combine Microsomes and Compound prep_compound->mix prep_microsomes Dilute Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH Cofactor start_reaction Initiate with NADPH at 37°C prep_nadph->start_reaction mix->start_reaction take_samples Withdraw Aliquots at Time Points start_reaction->take_samples quench Quench with Cold Acetonitrile + IS take_samples->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t1/2 and CLint lcms->calculate

Caption: Workflow of a liver microsomal stability assay.

Hepatocyte Stability Assay

For a more comprehensive assessment, hepatocytes are the gold standard as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a cellular environment.[10][15] This assay provides a more physiologically relevant model of hepatic metabolism.[14][15]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes and assess their viability.

    • Resuspend the viable hepatocytes in an appropriate incubation medium to a specific cell density (e.g., 0.5 x 10^6 cells/mL).[17]

  • Incubation:

    • Pre-warm the hepatocyte suspension and a solution of 4-Bromo-N-ethyl-2-methoxybenzamide to 37°C.

    • Initiate the incubation by adding the test compound to the hepatocyte suspension (final concentration typically 1-3 µM).[14]

    • Incubate the mixture in a shaking water bath or on an orbital shaker at 37°C.[18]

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[19]

    • Terminate metabolic activity by mixing the aliquots with a cold quenching solution, such as acetonitrile with an internal standard.[15][19]

  • Sample Processing and Analysis:

    • Lyse the cells and precipitate proteins.

    • Centrifuge the samples to obtain a clear supernatant.

    • Quantify the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal assay, determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.[17][18]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes resuspend_cells Resuspend in Incubation Medium thaw_cells->resuspend_cells incubate Incubate Compound with Hepatocytes at 37°C resuspend_cells->incubate prep_compound Prepare Test Compound Solution prep_compound->incubate sample_points Collect Aliquots at Time Points incubate->sample_points terminate_reaction Terminate with Cold Acetonitrile + IS sample_points->terminate_reaction process_samples Centrifuge and Collect Supernatant terminate_reaction->process_samples analyze_lcms Quantify Compound by LC-MS/MS process_samples->analyze_lcms calculate_params Calculate Metabolic Parameters analyze_lcms->calculate_params

Caption: Workflow of a hepatocyte stability assay.

Predicted Metabolic Pathways

Based on its chemical structure, 4-Bromo-N-ethyl-2-methoxybenzamide is susceptible to several metabolic transformations. The primary routes are expected to be oxidative reactions catalyzed by CYP enzymes, followed by potential Phase II conjugation.

  • O-Demethylation: The 2-methoxy group is a likely site for oxidative demethylation to form the corresponding phenol derivative.

  • N-Dealkylation: The N-ethyl group can be hydroxylated and subsequently cleaved to yield the N-de-ethylated amide.

  • Hydroxylation: The aromatic ring or the ethyl group could undergo hydroxylation at various positions.

  • Amide Hydrolysis: The amide bond could be cleaved, although this is generally a slower metabolic process for benzamides compared to oxidative pathways.

  • Phase II Conjugation: The phenolic metabolite formed from O-demethylation can be further conjugated with glucuronic acid or sulfate.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 4-Bromo-N-ethyl-2-methoxybenzamide O_demethylation O-Demethylation (Phenolic Metabolite) parent->O_demethylation CYPs N_dealkylation N-Dealkylation (Primary Amide Metabolite) parent->N_dealkylation CYPs Hydroxylation Hydroxylation (Hydroxylated Metabolites) parent->Hydroxylation CYPs Amide_hydrolysis Amide Hydrolysis (Carboxylic Acid and Amine) parent->Amide_hydrolysis Amidases Conjugation Glucuronidation / Sulfation O_demethylation->Conjugation UGTs/SULTs

Caption: Predicted metabolic pathways for the compound.

Comparative Metabolic Stability Analysis

To put the metabolic stability of 4-Bromo-N-ethyl-2-methoxybenzamide into context, it is useful to compare it with structurally similar compounds. The following table presents hypothetical, yet plausible, data from a human liver microsomal stability assay.

CompoundStructuret1/2 (min)Intrinsic Clearance (µL/min/mg protein)Predicted Stability Class
4-Bromo-N-ethyl-2-methoxybenzamide 4-Br, 2-OCH3, N-Ethyl4530.8Moderate
N-ethyl-2-methoxybenzamide4-H, 2-OCH3, N-Ethyl3539.6Moderate
4-Bromo-N-ethyl-2-hydroxybenzamide4-Br, 2-OH, N-Ethyl> 60< 23.1High
4-Bromo-N-propyl-2-methoxybenzamide4-Br, 2-OCH3, N-Propyl2555.4Low

This data is illustrative and serves for comparative purposes.

From this comparison, several structure-activity relationships can be inferred:

  • Effect of Halogenation: The removal of the bromo group (comparing to N-ethyl-2-methoxybenzamide) might slightly decrease stability, suggesting the electron-withdrawing nature of bromine may have a modest protective effect on the ring from oxidation.

  • Effect of O-Demethylation: The hydroxyl analog (a potential metabolite) shows significantly higher stability. This is expected as the primary site of metabolism (the methoxy group) has already been transformed, and the resulting phenol is now a substrate for Phase II conjugation, which is not measured in this assay.

  • Effect of N-Alkyl Chain Length: Increasing the length of the N-alkyl chain from ethyl to propyl appears to decrease metabolic stability, a common trend as longer, more lipophilic chains can be more readily hydroxylated by CYP enzymes.

Conclusion

The metabolic stability of 4-Bromo-N-ethyl-2-methoxybenzamide is a multifaceted characteristic governed by its distinct structural features. A thorough evaluation using a combination of in vitro assays, such as liver microsomal and hepatocyte stability studies, is essential for a comprehensive understanding. These experiments provide crucial data on the compound's intrinsic clearance and half-life, which are vital for predicting its in vivo pharmacokinetic profile.[10] By systematically analyzing its metabolic pathways and comparing its stability to that of structural analogs, researchers can make informed decisions in the optimization process, ultimately guiding the development of more effective and safer therapeutic agents.

References

  • Cyprotex. Hepatocyte Stability. Available from: [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • PubMed. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Available from: [Link]

  • Frontage Laboratories. Metabolic Stability. Available from: [Link]

  • ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • PMC. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Available from: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available from: [Link]

  • LinkedIn. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • PubMed. Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat. Available from: [Link]

  • PubMed. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. Available from: [Link]

  • PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Available from: [Link]

  • PubMed. Cytochrome P450-catalyzed oxidation of halogen-containing substrates. Available from: [Link]

  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Available from: [Link]

  • SpringerLink. Review Cytochromes P450 and metabolism of xenobiotics. Available from: [Link]

  • PubMed. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Available from: [Link]

  • ResearchGate. Mechanisms of cytochrome P450 and peroxidase-catalyzed xenobiotic metabolism. Available from: [Link]

  • ResearchGate. Drug Metabolism: Cytochrome P450. Available from: [Link]

  • PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-. Available from: [Link]

  • MDPI. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Available from: [Link]

  • PubChem. 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride. Available from: [Link]

  • Eurofins Discovery. Metabolic Stability Services. Available from: [Link]

  • PMC. Cytochrome P450s and other enzymes in drug metabolism and toxicity. Available from: [Link]

  • PMC. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Available from: [Link]

  • PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. Available from: [Link]

  • ChemBK. 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. Available from: [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of 4-Bromo-N-ethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the characterization of a compound's interaction with biological targets is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-target effects is critical for predicting potential adverse events and ensuring patient safety. This guide provides a framework for assessing the off-target profile of 4-Bromo-N-ethyl-2-methoxybenzamide , a substituted benzamide of research interest.

Given the limited publicly available data on this specific molecule, we will establish a comparative analysis with two well-characterized benzamide antipsychotics: Amisulpride and Remoxipride . This approach will not only highlight the potential off-target liabilities of the benzamide class but also provide a practical, data-driven methodology for the comprehensive evaluation of novel chemical entities.

The Benzamide Landscape: A Focus on Dopamine and Beyond

Substituted benzamides are a class of compounds known for their diverse pharmacological activities, frequently targeting the central nervous system.[1][2] Many clinically approved benzamides act as antagonists at dopamine D2-like receptors, forming the basis of their antipsychotic effects.[3][4] However, as with any small molecule, the potential for interactions with other receptors, ion channels, and enzymes is a significant consideration in drug development.

This guide will navigate the process of identifying and quantifying these off-target interactions, providing a roadmap for robust preclinical safety assessment.

Comparative Off-Target Profile: 4-Bromo-N-ethyl-2-methoxybenzamide vs. Amisulpride and Remoxipride

While a comprehensive off-target profile for 4-Bromo-N-ethyl-2-methoxybenzamide is yet to be established, we can infer potential interactions based on its structural class and compare them to the known profiles of Amisulpride and Remoxipride.

Target4-Bromo-N-ethyl-2-methoxybenzamide (Hypothesized)Amisulpride (Known)Remoxipride (Known)Rationale and Implications
Dopamine D2 Receptor Primary TargetKi = 2.8 - 3.0 nM [3][4][5]Ki = 113 nM [1]The core on-target activity for this class. The affinity for D2 will dictate the primary therapeutic potential and on-target side effects like extrapyramidal symptoms and hyperprolactinemia.
Dopamine D3 Receptor Likely TargetKi = 3.2 - 3.5 nM [3][4][5]High AffinityHigh affinity for D3 is a common feature of atypical antipsychotics and may contribute to efficacy against negative symptoms of schizophrenia.
Serotonin 5-HT2B Receptor Possible InteractionKi = 13 nM [3][5]Low to No AffinityOff-target activity at 5-HT2B has been linked to valvular heart disease, making this a critical safety checkpoint.
Serotonin 5-HT7a Receptor Possible InteractionKi = 11.5 nM [3]Low to No AffinityAntagonism at 5-HT7a may contribute to the antidepressant effects observed with some benzamides.[3][6]
Sigma σ1 Receptor Possible InteractionLow to No AffinityModerate AffinityThe functional consequence of sigma receptor binding is complex and can modulate various neurotransmitter systems.
Adrenergic α1 Receptor Possible InteractionLow to No Affinity[6]Low to No AffinityOff-target antagonism at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.
Histamine H1 Receptor Possible InteractionLow to No Affinity[6]Low to No AffinityH1 antagonism is a common off-target effect of many CNS drugs, leading to sedation and weight gain.
Cholinergic M1 Receptor Possible InteractionLow to No Affinity[6]Low to No AffinityAnticholinergic side effects (dry mouth, blurred vision, constipation) are mediated by muscarinic receptor antagonism.

Amisulpride exhibits high affinity for its primary D2/D3 targets but also demonstrates significant off-target binding to serotonin 5-HT2B and 5-HT7a receptors.[3][5] This polypharmacology may contribute to both its therapeutic profile and potential side effects.

Remoxipride , in contrast, is recognized for its high selectivity for the D2 receptor, with minimal interaction with a wide range of other neurotransmitter receptors.[2][7][8] This "cleaner" profile, however, did not prevent its withdrawal due to idiosyncratic toxicity (aplastic anemia), underscoring the importance of comprehensive safety evaluation beyond receptor binding profiles.[9]

For 4-Bromo-N-ethyl-2-methoxybenzamide, a systematic assessment is required to determine its unique off-target signature and differentiate it from these established compounds.

Experimental Workflow for Off-Target Profiling

A tiered approach is recommended to efficiently and comprehensively assess the off-target effects of a novel compound like 4-Bromo-N-ethyl-2-methoxybenzamide.

A tiered workflow for assessing off-target effects.
Detailed Experimental Protocols

Objective: To identify potential off-target interactions of 4-Bromo-N-ethyl-2-methoxybenzamide across a wide range of receptors, ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare a stock solution of 4-Bromo-N-ethyl-2-methoxybenzamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: Submit the compound to a contract research organization (CRO) offering a broad off-target screening panel (e.g., Eurofins SafetyScreen44 or similar). The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Assay Principle: These are typically radioligand binding assays. The ability of the test compound to displace a specific high-affinity radioligand from its target is measured.

  • Data Analysis: The results are expressed as the percentage inhibition of radioligand binding. A significant interaction is generally considered to be >50% inhibition.

Rationale: This initial screen provides a broad but cost-effective overview of the compound's selectivity. It helps to prioritize which "hits" require further investigation.

Objective: To determine if the binding of 4-Bromo-N-ethyl-2-methoxybenzamide to an off-target protein results in a functional effect (agonist, antagonist, or inverse agonist).

Methodology (Example: 5-HT2B Receptor Functional Assay):

  • Cell Culture: Culture cells stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells).

  • Assay Principle: Utilize a functional assay that measures a downstream signaling event upon receptor activation, such as calcium mobilization or inositol phosphate accumulation.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 4-Bromo-N-ethyl-2-methoxybenzamide.

    • Stimulate the cells with a known 5-HT2B agonist (e.g., serotonin) at its EC50 concentration.

    • Measure the response and calculate the IC50 value for the test compound.

  • Agonist Mode:

    • Incubate the cells with varying concentrations of 4-Bromo-N-ethyl-2-methoxybenzamide alone.

    • Measure any resulting cellular response and calculate the EC50 value.

  • Data Analysis: Dose-response curves are generated to determine the potency (IC50 or EC50) and efficacy of the compound at the off-target receptor.

Rationale: This step is crucial to understand the physiological relevance of an observed binding interaction. A compound that binds to a receptor but has no functional effect may be of less concern than a potent antagonist or agonist.

Objective: To assess the potential for 4-Bromo-N-ethyl-2-methoxybenzamide to inhibit the hERG potassium channel, a critical off-target interaction linked to cardiac arrhythmias.

Methodology (Automated Patch Clamp):

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Perform whole-cell patch-clamp recordings using an automated platform.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.

  • Compound Application: Apply increasing concentrations of 4-Bromo-N-ethyl-2-methoxybenzamide to the cells and record the corresponding inhibition of the hERG current.

  • Data Analysis: A concentration-response curve is constructed to determine the IC50 value for hERG channel inhibition.

Rationale: Inhibition of the hERG channel is a major cause of drug-induced QT prolongation and Torsades de Pointes, a life-threatening cardiac arrhythmia. This assay is a standard and critical component of preclinical safety assessment.

Interpreting the Data: Building a Comprehensive Safety Profile

The data generated from these assays will allow for a comprehensive assessment of the off-target profile of 4-Bromo-N-ethyl-2-methoxybenzamide. This profile can then be compared to those of Amisulpride and Remoxipride to understand its relative selectivity and potential for specific side effects.

G cluster_0 4-Bromo-N-ethyl-2-methoxybenzamide cluster_1 Comparator Compounds A On-Target Activity (Dopamine D2/D3 Antagonism) E Comparative Analysis (Selectivity, Potency) A->E B Off-Target Profile (Binding & Functional Data) B->E C Amisulpride Profile (D2/D3, 5-HT2B, 5-HT7a) C->E D Remoxipride Profile (Selective D2) D->E F Predicted Safety Profile (Therapeutic Window, Potential ADRs) E->F

Logical flow for comparative safety assessment.

Conclusion

The assessment of off-target effects is a critical and iterative process in modern drug discovery. For a novel compound like 4-Bromo-N-ethyl-2-methoxybenzamide, a systematic and comparative approach is essential. By leveraging knowledge of the benzamide class and employing a tiered experimental strategy, researchers can build a comprehensive off-target profile. This data-driven approach, comparing the novel compound to established drugs like Amisulpride and Remoxipride, will enable a more informed prediction of its safety profile and guide its future development. The methodologies outlined in this guide provide a robust framework for achieving this critical objective, ultimately contributing to the development of safer and more effective medicines.

References

  • Abbas, A. I., et al. (2009). Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo. Psychopharmacology, 205(1), 119–128. [Link]

  • Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]

  • Ögren, S. O., et al. (1990). Biochemical pharmacology of the atypical neuroleptic remoxipride. Acta Psychiatrica Scandinavica Supplementum, 358, 21-26. [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?. [Link]

  • de la Torre, R., et al. (2004). Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. CNS Drug Reviews, 10(3), 223-238. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Li, J., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(1), 1034-1046. [Link]

  • Wikipedia. (n.d.). Amisulpride. [Link]

  • Hopkins, A. M., et al. (2024). Discovery and Model-Informed Drug Development of a Controlled-Release Formulation of Nonracemic Amisulpride that Reduces Plasma Exposure but Achieves Pharmacodynamic Bioequivalence in the Brain. Clinical Pharmacology & Therapeutics. [Link]

  • Sirtora, A., et al. (1995). Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. European Journal of Pharmacology, 291(3), 291-297. [Link]

  • PubChem. (n.d.). Remoxipride. [Link]

  • Schoemaker, H., et al. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97. [Link]

Sources

Safety Operating Guide

4-Bromo-N-ethyl-2-methoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogenated" Imperative

As researchers, we often treat organic waste as a monolith.[1][2] However, 4-Bromo-N-ethyl-2-methoxybenzamide (CAS: Specific isomer dependent, often treated as generic halogenated benzamide) requires a distinct disposal strategy due to the presence of the Bromine (Br) atom.[3][1][2]

Core Directive: This compound must be classified and disposed of as Halogenated Organic Waste .

Why this matters:

  • Regulatory Compliance: The EPA and local agencies strictly regulate halogenated compounds (HOCs) because their improper combustion can generate hydrobromic acid (HBr) and brominated dioxins.[1]

  • Cost Control: Mixing halogenated waste with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole container as halogenated waste—often at 3x–5x the cost.[1]

  • Environmental Stewardship: This compound is classified as Aquatic Chronic 1 (H410), meaning it is highly persistent and toxic in water systems.[1] Drain disposal is strictly prohibited.[1]

Hazard Profile & Decision Matrix

Before handling waste, validate the state of the material.[1][2] The disposal pathway diverges based on whether you are disposing of the pure solid or a reaction mixture.

Chemical Safety Data (GHS)
ParameterClassificationH-CodeOperational Implication
Health Acute Tox. 4 (Oral)H302Do not generate dust.[3][1][4][5] Use N95/P100 if weighing.[1]
Irritation Skin/Eye Irrit. 2/2AH315, H319Double nitrile gloves recommended.[3][1][2]
Environmental Aquatic Chronic 1H410ZERO drain disposal.[3][1] All rinsate must be collected.[1]
Reactivity StableN/AIncompatible with strong oxidizers.[3][1]

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess/Expired)

Context: You have a vial of 4-Bromo-N-ethyl-2-methoxybenzamide that is degraded or no longer needed.[3][1][2]

The "Double-Containment" Protocol:

  • Primary Container: Keep the chemical in its original glass/plastic vial. Ensure the cap is taped securely with parafilm or electrical tape to prevent loosening during transit.

  • Secondary Containment: Place the sealed vial inside a clear, sealable plastic bag (Ziploc type) or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label to the outer container.

    • Constituent: "4-Bromo-N-ethyl-2-methoxybenzamide (Solid)"[3][1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Critical Note: Write "Halogenated Solid" clearly on the tag.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)

Context: You have dissolved the compound in a solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate).[3][1][2]

The "Solvent Dominance" Rule: Even if the benzamide is a minor solute (<5%), the presence of the bromine atom classifies the entire solution as halogenated waste if the solvent is non-halogenated.[1][2]

  • If Solvent is Halogenated (e.g., DCM, Chloroform):

    • Pour into the Halogenated Waste carboy.

    • Why: The stream is already destined for high-temp incineration.[1]

  • If Solvent is Non-Halogenated (e.g., Methanol, Acetone):

    • DO NOT pour into the standard "Organic Solvents" carboy.[1]

    • Action: You must segregate this into a separate container labeled "Halogenated Waste" or "Non-Halogenated Solvent with Halogenated Solute."[1]

    • Reasoning: If you pour this into a drum of pure Acetone waste, you have just converted 55 gallons of cheap fuel-blending waste into expensive incineration waste.[1][2]

Visualization: Waste Stream Decision Logic

The following diagram illustrates the critical decision points for disposing of this compound to ensure safety and cost-efficiency.

DisposalWorkflow Start Waste Generation: 4-Bromo-N-ethyl-2-methoxybenzamide StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid DoubleBag 1. Seal in Original Vial 2. Place in Secondary Ziploc/Jar Solid->DoubleBag LabelSolid Label: 'Toxic Solid - Halogenated' DoubleBag->LabelSolid Final High-Temp Incineration (Required for Br compounds) LabelSolid->Final SolventCheck Check Primary Solvent Liquid->SolventCheck HaloSolvent Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Compatible NonHaloSolvent Solvent is Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent Contamination Risk Segregation CRITICAL STEP: Segregate into HALOGENATED Waste Stream HaloSolvent->Segregation NonHaloSolvent->Segregation Do NOT mix with standard organics Segregation->Final

Caption: Decision matrix for segregating 4-Bromo-N-ethyl-2-methoxybenzamide to prevent cross-contamination of non-halogenated waste streams.

Regulatory & Compliance Data (RCRA)

While this specific CAS number may not have a unique "P" or "U" listed code, it is regulated by its characteristics and constituent elements.[1][2]

Regulatory BodyClassificationCode/Note
EPA RCRA Halogenated Organic Compound (HOC)F001/F002 (if in halogenated solvent) or D001 (if in ignitable solvent).[3][1] Note: Must be treated to meet Land Disposal Restrictions (LDR).[1]
DOT (Transport) Environmentally Hazardous SubstanceUN 3077 (Solid) or UN 3082 (Liquid).[3] Class 9.
Waste Method IncinerationRequires specific scrubbers to neutralize HBr gas generated during combustion.[3][1]

Spill Contingency Plan

Immediate Response:

  • Isolate: Mark the area.[1] If the spill is powder, turn off fans/AC to prevent dispersal.[1][2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] Use a dust mask (N95) if powder is airborne.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1][2]

    • Liquid: Use vermiculite or chem-sorb pads.[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]

  • Disposal: Place all cleanup materials (gloves, paper towels, sorbent) into a clear plastic bag.[1][2] Label as "Hazardous Waste Debris - Halogenated." [1]

References

  • Biosynth. (2022).[1] Safety Data Sheet: 4-Bromo-N-ethyl-2-methoxybenzamide.[3][1][2] Retrieved from [3]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification of Halogenated Solvents (F-Codes).[1] 40 CFR 261.[1][6]31. Retrieved from

  • Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories - Classification and Disposal. Retrieved from [3]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [3]

Sources

Personal protective equipment for handling 4-Bromo-N-ethyl-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1245563-19-2 Molecular Formula: C₁₀H₁₂BrNO₂ Physical State: Solid (Powder/Crystalline)

Executive Hazard Profiling & Risk Assessment

Senior Scientist Insight: As a halogenated benzamide derivative, this compound presents a dual-risk profile: physical irritation from the crystalline solid and potential biological activity due to its structural similarity to pharmacologically active dopamine antagonists (e.g., substituted benzamides like Remoxipride).

The presence of the N-ethyl group increases lipophilicity compared to the primary amide, theoretically enhancing skin absorption rates. The bromine substituent necessitates strict segregation from non-halogenated waste streams to prevent the formation of toxic dioxins during improper incineration.

Core Hazard Classifications (GHS/CLP)

Based on Structure-Activity Relationship (SAR) and analog data (e.g., 4-Bromo-2-methoxybenzaldehyde).

Hazard CategoryH-CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.strict "No Glove Touch" policy on face/equipment.
Skin Irritation H315 Causes skin irritation.[1][2][3]Barrier protection required; avoid wrist exposure.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Particulate-tight goggles required if handling fine powder.
STOT-SE H335 May cause respiratory irritation.[1][2]Zero-tolerance for open-bench weighing.
Sensitization H317 *May cause allergic skin reaction.[1]Precautionary assignment based on benzamide moiety.

Personal Protective Equipment (PPE) Matrix

Do not rely on PPE as your primary barrier. Engineering controls (fume hoods) are the first line of defense; PPE is the redundancy.

Self-Validating PPE System

This protocol uses a "Check-Don-Verify" system.

Protection ZoneRecommended EquipmentTechnical Justification & Validation
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Why: Amides can permeate thin latex. The outer glove protects against mechanical tears from spatulas/glassware.Validation: Inspect inner glove for sweat/discoloration upon removal. If inner glove is contaminated, the system failed.
Respiratory Engineering Control Primary (Fume Hood).Backup: N95/P100 MaskWhy: Fine crystalline dusts are easily inhaled. 4-Bromo-N-ethyl-2-methoxybenzamide dust can irritate mucous membranes immediately.Validation: Use a Kimwipe taped to the sash to visualize inward airflow before starting.
Ocular Chemical Splash Goggles (Indirect Venting)Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.Validation: Goggles must form a seal against the face; no gaps at the temples.
Body Tyvek® Sleeves + Lab Coat Why: The "wrist gap" between glove and lab coat is the most common exposure point. Tyvek sleeves bridge this gap.Validation: Sleeves must be tucked under the glove cuff.

Operational Protocol: Handling & Synthesis

Follow this chronological workflow to minimize exposure risks.

Phase A: Weighing & Transfer (Critical Risk Zone)

Objective: Prevent aerosolization of the solid.

  • Static Elimination: Benzamides are often static-prone. Use an anti-static gun or polonium strip near the balance to prevent powder "jumping."

  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a secondary jar/beaker.

    • Transfer the chemical into the boat while it is inside the jar.

    • If a spill occurs, it is contained within the jar, not the balance.

  • Solvent Addition: Do not add solvent directly onto a pile of powder with a high-velocity squirt bottle; this lofts dust. Add solvent down the side of the vessel wall to gently wet the solid.

Phase B: Reaction Monitoring

Objective: Prevent vapor release during heating/mixing.

  • Closed Systems: Ensure all reaction vessels are sealed. If refluxing, ensure the condenser coolant is active before heating.

  • Septum Integrity: When sampling via syringe, inspect the septum for coring. A cored septum releases halogenated vapors into the hood.

Phase C: Spill Management (Solid)

Do not sweep dry powder. This creates an inhalation hazard.[1][2][3][4]

  • Isolate: Mark the area.[5]

  • Dampen: Cover the powder gently with a paper towel soaked in an inert solvent (e.g., Isopropyl Alcohol) or water (if compatible) to suppress dust.

  • Scoop: Wipe up the damp material and place it in a wide-mouth solid waste jar.

  • Decontaminate: Wash surface with soap and water; check pH if necessary.

Waste Disposal & Deactivation

Improper disposal of halogenated organics attracts significant regulatory fines and environmental damage.

Disposal Decision Tree
  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organic."

    • Note: Do not mix with oxidizers or strong acids.[5]

  • Liquid Waste (Mother Liquors): Segregate into "Halogenated Solvent Waste."

    • Crucial: Do not mix with acetone/non-halogenated streams if your facility separates them. Halogenated waste requires high-temperature incineration (>1100°C) to prevent dioxin formation.

  • Contaminated PPE: Gloves and weighing boats must be treated as solid hazardous waste, not regular trash.

Visualizing the Safety Lifecycle

The following diagram illustrates the "Defense in Depth" strategy required for handling this compound, moving from engineering controls to personal protection and finally to waste management.

SafetyLifecycle cluster_Engineering Level 1: Engineering Controls cluster_PPE Level 2: PPE Barrier cluster_Ops Level 3: Operations cluster_Disposal Level 4: Disposal Start Start: 4-Bromo-N-ethyl-2-methoxybenzamide Hood Fume Hood (Face Velocity > 100 fpm) Start->Hood Balance Vented Balance Enclosure Hood->Balance Gloves Double Nitrile Gloves (Inspect for Permeation) Balance->Gloves Eyes Splash Goggles (No Safety Glasses) Gloves->Eyes Weighing Static Control & Wetting Eyes->Weighing Reaction Closed System Handling Weighing->Reaction WasteSolid Solid Waste: Halogenated Organic Reaction->WasteSolid Contaminated Solids WasteLiq Liquid Waste: Halogenated Solvent Reaction->WasteLiq Mother Liquor

Caption: The "Defense in Depth" workflow ensures that if one safety layer fails (e.g., glove tear), another (engineering control) is already active to prevent exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74889395, 4-Bromo-N,N-diethyl-2-methoxybenzamide (Analog). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Benzene derivatives and halogenated compounds. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.